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  • Product: N-(1-phenylpropyl)benzotriazol-1-amine
  • CAS: 132195-09-6

Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of N-(1-phenylpropyl)benzotriazol-1-amine

In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Pharmacological Utility of N-(1-phenylpropyl)benzotriazol-1-amine ( α -EB) Executive Summary In the discipline of Drug Metabolism and Pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Pharmacological Utility of N-(1-phenylpropyl)benzotriazol-1-amine ( α -EB)

Executive Summary

In the discipline of Drug Metabolism and Pharmacokinetics (DMPK), distinguishing between hepatic and extrahepatic clearance pathways is a persistent challenge. N-(1-phenylpropyl)benzotriazol-1-amine —commonly referred to in pharmacological literature as N- α -ethylbenzyl-1-aminobenzotriazole ( α -EB) —is a highly specialized, mechanism-based inhibitor (MBI) of cytochrome P450 (CYP450) enzymes. By modifying the classic pan-CYP inhibitor 1-aminobenzotriazole (ABT) with a bulky aralkyl moiety, researchers engineered α -EB to exhibit profound isozyme and tissue selectivity, specifically targeting pulmonary CYP2B and CYP1A isoforms.

This whitepaper provides a comprehensive analysis of the structural chemistry, inactivation kinetics, and experimental methodologies associated with α -EB, designed to equip application scientists and drug developers with the theoretical and practical frameworks necessary to utilize this compound as a precision probe in metabolic phenotyping.

Chemical Identity & Structural Architecture

The rational design of α -EB hinges on steric manipulation. The parent compound, 1-aminobenzotriazole (ABT), is a small, promiscuous suicide substrate that easily accesses the active sites of nearly all CYP450 enzymes. By substituting the N-1 amino group with a 1-phenylpropyl ( α -ethylbenzyl) group, the molecular volume is significantly increased. This steric bulk restricts the molecule from entering the active sites of ubiquitous hepatic CYPs, while perfectly complementing the topological architecture of specific pulmonary isoforms (e.g., CYP2Bx in guinea pig models) .

Table 1: Physicochemical Properties & Structural Causality
PropertyQuantitative ValueCausality / Pharmacological Significance
IUPAC Name N-(1-phenylpropyl)-1H-benzo[d][1,2,3]triazol-1-amineDefines the core pharmacophore and steric directing group.
CAS Number 132195-09-6Unique identifier for procurement and structural validation.
Molecular Formula C₁₅H₁₆N₄Provides the optimal atomic mass for selective active-site binding.
Molecular Weight 252.31 g/mol Increases steric hindrance compared to ABT (134.14 g/mol ), driving isozyme selectivity.
LogP (Predicted) ~3.20High lipophilicity facilitates rapid membrane permeability and robust microsomal uptake.
Polar Surface Area (PSA) 42.74 ŲEnsures optimal partitioning into lipid-rich pulmonary tissues in vivo.

Mechanism of Action: Cytochrome P450 Inactivation

α -EB operates as a suicide substrate (mechanism-based inactivator). The inactivation is irreversible and strictly relies on the catalytic turnover of the target enzyme.

When α -EB enters the CYP450 active site, the enzyme attempts to metabolize it. Driven by NADPH-dependent electron transfer, the heme iron is reduced and binds molecular oxygen. The activated oxygen species oxidizes the exocyclic nitrogen of α -EB. This catalytic event triggers the expulsion or rearrangement of the aralkyl group, generating a highly reactive benzyne intermediate . This electrophilic benzyne immediately attacks the pyrrole nitrogen of the enzyme's protoporphyrin IX heme ring, forming a covalent adduct. The alkylation of the heme permanently destroys the catalytic machinery of the enzyme .

Additionally, α -EB is capable of forming a Metabolic Intermediate (MI) complex —a reversible coordination between an alkyl nitroso metabolite and the heme iron, characterized by a Soret peak at 455 nm. However, irreversible heme alkylation remains the primary driver of its potent in vivo efficacy .

Mechanism A N-(1-phenylpropyl) benzotriazol-1-amine (α-EB) B CYP450 Active Site (e.g., CYP2B/1A) A->B Binding C N-Oxidation (NADPH-dependent) B->C Catalysis D Reactive Benzyne Intermediate C->D Activation E Heme Alkylation (Pyrrole Nitrogen) D->E Covalent Adduct F Irreversible Enzyme Inactivation E->F Suicide Inhibition

Mechanism of CYP450 suicide inhibition via heme alkylation by α-EB.

Table 2: Comparative Kinetic Parameters of Aminobenzotriazoles

Note: Values represent typical in vitro microsomal kinetics for pulmonary/hepatic CYP targets.

InhibitorTarget ProfileApparent KI​ ( μ M)Inactivation Rate ( kinact​ )Primary Mechanism
1-ABT Pan-CYP (Non-specific)> 1000ModerateHeme Alkylation
α -MB CYP2B / CYP1A~ 338HighHeme Alkylation + MI Complex
α -EB CYP2B (Pulmonary)~ 84HighHeme Alkylation + MI Complex

Experimental Protocols: In Vitro Mechanism-Based Inhibition Assay

To utilize α -EB as a reliable probe, the experimental protocol must be a self-validating system that mathematically isolates irreversible inactivation from reversible competitive inhibition. The following workflow utilizes the "dilution method" to calculate the maximal rate of inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Workflow Step1 Step 1: Microsomal Preparation Isolate pulmonary/hepatic microsomes Step2 Step 2: Pre-incubation α-EB + NADPH at 37°C Step1->Step2 Step3 Step 3: Aliquot Transfer Dilute into secondary buffer Step2->Step3 Step4 Step 4: Substrate Addition Add specific probe (e.g., 7-pentoxyresorufin) Step3->Step4 Step5 Step 5: Activity Measurement Spectrofluorometric quantification Step4->Step5 Step6 Step 6: Kinetic Analysis Calculate K_I and k_inact Step5->Step6

Step-by-step in vitro workflow for assessing mechanism-based CYP450 inactivation.

Detailed Step-by-Step Methodology

Step 1: Microsomal Preparation & Equilibration

  • Action: Thaw pulmonary or hepatic microsomes (e.g., 1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: The phosphate buffer maintains physiological pH, while MgCl₂ is an essential cofactor for the optimal interaction between CYP450 and its requisite NADPH-cytochrome P450 reductase.

Step 2: Primary Pre-Incubation (The Inactivation Phase)

  • Action: Add varying concentrations of α -EB (0, 10, 50, 100, 500 μ M) to the microsomal suspension. Pre-warm to 37°C for 3 minutes. Initiate the reaction by adding 1 mM NADPH. Incubate for distinct time intervals (e.g., 0, 5, 10, 15, 20 minutes).

  • Causality: Mechanism-based inhibitors are inert until metabolized. The addition of NADPH initiates the catalytic cycle, allowing the enzyme to convert α -EB into the reactive benzyne intermediate that destroys the heme.

Step 3: Aliquot Transfer (The Dilution Phase)

  • Action: At each time interval, extract a 10 μ L aliquot from the primary incubation and transfer it into 190 μ L of a secondary incubation mixture (a 1:20 dilution).

  • Causality: This massive dilution abruptly lowers the concentration of unreacted α -EB, effectively halting further irreversible inactivation and minimizing any reversible, competitive inhibition. This ensures that the subsequent activity measurement reflects only the permanently inactivated enzyme fraction.

Step 4: Substrate Addition & Activity Measurement

  • Action: The secondary mixture must contain a saturating concentration of an isozyme-specific probe substrate (e.g., 7-pentoxyresorufin for CYP2B) and fresh NADPH. Measure the formation of the fluorescent metabolite (resorufin) over 10 minutes.

  • Causality: A saturating substrate concentration ( >5×Km​ ) outcompetes any residual, reversibly bound α -EB, ensuring that the fluorescence signal is directly proportional to the amount of surviving, functional CYP450 enzyme.

Step 5: Self-Validating Controls

  • Minus-NADPH Control: Run a parallel pre-incubation omitting NADPH. Rationale: If activity is lost here, the compound is acting as a direct, non-metabolism-dependent inhibitor or denaturant, violating the definition of a suicide substrate.

  • Time-Zero Control: Transfer the aliquot immediately after adding NADPH. Rationale: Establishes the 100% baseline activity against which the exponential decay of enzyme function is plotted.

Pharmacological Significance & DMPK Applications

The structural evolution from ABT to α -EB represents a paradigm shift in metabolic phenotyping. In vivo, the lung receives 100% of cardiac output, yet pulmonary metabolism is frequently overshadowed by hepatic clearance. By administering α -EB in animal models (such as guinea pigs), researchers can selectively knock out pulmonary CYP2B activity without significantly altering hepatic CYP function .

This targeted inhibition allows DMPK scientists to:

  • Quantify Extrahepatic Clearance: Accurately measure the specific contribution of the lungs to the first-pass metabolism of inhaled or intravenously administered therapeutics.

  • Refine PBPK Models: Generate highly accurate, tissue-specific metabolic parameters for Physiologically Based Pharmacokinetic (PBPK) modeling, reducing late-stage clinical attrition due to unpredicted drug-drug interactions (DDIs).

  • Isolate Isozyme Contributions: Differentiate the metabolic roles of closely related CYP subfamilies (e.g., CYP1A vs. CYP2B) in complex tissue matrices.

References

  • Szczepan EW, Knickle LC, Woodcroft KJ, Bend JR. (1990). Three N-aralkylated derivatives of 1-aminobenzotriazole as potent and isozyme-selective, mechanism-based inhibitors of guinea pig pulmonary cytochrome P-450 in vitro. Drug Metabolism and Disposition.[Link]

  • Woodcroft KJ, Bend JR. (1990). N-aralkylated derivatives of 1-aminobenzotriazole as isozyme-selective, mechanism-based inhibitors of guinea pig hepatic cytochrome P-450 dependent monooxygenase activity. Canadian Journal of Physiology and Pharmacology. [Link]

  • Knickle LC, Philpot RM, Bend JR. (1994). N-aralkylated derivatives of 1-aminobenzotriazole are potent isozyme- and lung-selective mechanism-based inhibitors of guinea pig cytochrome P-450 in vivo. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Sinal CJ, Bend JR. (1995). Isozyme-selective metabolic intermediate complex formation of guinea pig hepatic cytochrome P450 by N-aralkylated derivatives of 1-aminobenzotriazole. Chemical Research in Toxicology.[Link]

Exploratory

A Technical Guide to the Mechanistic Action of N-(1-phenylpropyl)benzotriazol-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword The strategic use of auxiliary functional groups has become a cornerstone of modern organic synthesis, enabling chemists to achieve high levels of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic use of auxiliary functional groups has become a cornerstone of modern organic synthesis, enabling chemists to achieve high levels of selectivity and efficiency. Among these, the benzotriazole moiety has emerged as a remarkably versatile tool. This guide provides an in-depth exploration of N-(1-phenylpropyl)benzotriazol-1-amine, a chiral N-aminobenzotriazole derivative, focusing on its underlying mechanism of action. By understanding the electronic and steric factors that govern its reactivity, researchers can better leverage its potential in the synthesis of complex molecular architectures, a critical aspect of drug discovery and development. This document moves beyond a simple recitation of protocols to offer a mechanistic rationale for its synthetic utility.

The Benzotriazole Auxiliary: A Gateway to Diverse Functionality

N-(1-phenylpropyl)benzotriazol-1-amine belongs to a class of compounds known as N-substituted benzotriazoles, which have proven to be invaluable synthetic intermediates. The power of the benzotriazole group lies in its ability to function as an excellent leaving group, facilitating a wide range of chemical transformations. This characteristic stems from the stability of the resulting benzotriazolide anion, which is resonance-stabilized.

The presence of the chiral (1-phenylpropyl) group introduces an element of stereocontrol, making this reagent particularly useful in asymmetric synthesis. The interplay between the reactive N-amino group, the phenyl ring, and the benzotriazole heterocycle dictates the compound's reactivity and its subsequent applications.

Core Mechanism of Action: A Stepwise Analysis

The synthetic utility of N-(1-phenylpropyl)benzotriazol-1-amine is primarily centered on the lability of the N-N bond and the ability of the benzotriazole ring to stabilize intermediates. The general mechanism can be dissected into several key steps:

Activation and Formation of a Reactive Intermediate

The initial step in many reactions involving N-(1-phenylpropyl)benzotriazol-1-amine is the activation of the N-amino group. This can be achieved through various means, including protonation or reaction with an electrophile. This activation enhances the leaving group ability of the benzotriazole moiety.

Upon activation, the molecule can undergo heterolytic cleavage of the N-N bond to generate a reactive cationic intermediate. The stability of this intermediate is crucial for the subsequent reaction steps. The phenyl group attached to the propyl chain can further stabilize this cation through resonance.

Activation_and_Intermediate_Formation cluster_0 Activation cluster_1 Intermediate Formation cluster_2 Subsequent Reaction Start N-(1-phenylpropyl)benzotriazol-1-amine Activated Activated Complex Start->Activated Reaction E+ Electrophile (E+) E+->Activated Intermediate Reactive Cationic Intermediate Activated->Intermediate Heterolytic Cleavage Bt- Benzotriazolide Anion (Bt-) Activated->Bt- Product Final Product Intermediate->Product Nucleophilic Attack Nu- Nucleophile (Nu-) Nu-->Product

Figure 1: Generalized reaction pathway for N-(1-phenylpropyl)benzotriazol-1-amine.

The Role of the Benzotriazole Leaving Group

The benzotriazole anion is an excellent leaving group due to the delocalization of the negative charge across the aromatic system. This high stability is the thermodynamic driving force for many reactions involving N-substituted benzotriazoles. The departure of the benzotriazole group is often the rate-determining step in the overall transformation.

Stereochemical Implications of the Chiral Auxiliary

The presence of the chiral (1-phenylpropyl) group can influence the stereochemical outcome of reactions in several ways:

  • Diastereoselective Reactions: The chiral center can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

  • Asymmetric Induction: In reactions where a new stereocenter is formed, the existing chirality of the auxiliary can induce a preference for one enantiomer, resulting in an enantioselective transformation.

The extent of stereocontrol is dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the other reactants.

Synthetic Applications and Protocols

The unique reactivity of N-(1-phenylpropyl)benzotriazol-1-amine has been harnessed in a variety of synthetic applications. Below are some representative examples with detailed protocols.

Synthesis of Chiral Amines

One of the primary applications of this reagent is in the synthesis of chiral amines. The benzotriazole group can be displaced by a wide range of nucleophiles, providing access to a diverse array of substituted amines.

Experimental Protocol: Synthesis of a Chiral Secondary Amine

  • Reaction Setup: To a solution of N-(1-phenylpropyl)benzotriazol-1-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the desired nucleophile (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral secondary amine.

Entry Nucleophile Product Yield (%) Diastereomeric Ratio
1Benzylamine8595:5
2Morpholine92>99:1
3Sodium azide78N/A

Table 1: Representative examples of nucleophilic substitution reactions.

Amine_Synthesis_Workflow Start Dissolve N-(1-phenylpropyl)benzotriazol-1-amine and Nucleophile in Anhydrous THF Reaction Stir at Room Temperature (12-24h) Start->Reaction Quench Quench with Saturated NaHCO3 Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with Na2SO4 and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Chiral Secondary Amine Purify->Product

Figure 2: Workflow for the synthesis of chiral secondary amines.

Synthesis of Heterocyclic Compounds

N-(1-phenylpropyl)benzotriazol-1-amine can also serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The N-amino group can participate in cyclization reactions, leading to the formation of pyrazoles, triazoles, and other important ring systems.

Conclusion and Future Outlook

N-(1-phenylpropyl)benzotriazol-1-amine is a powerful and versatile reagent in modern organic synthesis. Its mechanism of action, centered on the excellent leaving group ability of the benzotriazole moiety and the stereodirecting influence of the chiral side chain, enables the efficient synthesis of a wide range of valuable compounds. The protocols described herein provide a foundation for its application in research and development.

Future research in this area will likely focus on expanding the scope of its applications, developing more sustainable and atom-economical transformations, and exploring its use in the synthesis of increasingly complex and biologically active molecules. A deeper understanding of the subtle mechanistic details will continue to drive innovation in this exciting field.

References

  • Katritzky, A. R., et al. (1998). Benzotriazole-assisted synthesis of aliphatic amines. The Journal of Organic Chemistry, 63(26), 9987–9989. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Benzotriazole as a Synthetic Auxiliary. Accounts of Chemical Research, 29(5), 237–244. [Link]

Foundational

Structural Elucidation and NMR Spectral Analysis of N-(1-phenylpropyl)benzotriazol-1-amine: A Technical Guide

Executive Summary N-(1-phenylpropyl)benzotriazol-1-amine (CAS: 132195-09-6), also referred to as N-(α-ethylbenzyl)-1-aminobenzotriazole, is a highly specialized N-aralkylated derivative of 1-aminobenzotriazole (ABT). In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-phenylpropyl)benzotriazol-1-amine (CAS: 132195-09-6), also referred to as N-(α-ethylbenzyl)-1-aminobenzotriazole, is a highly specialized N-aralkylated derivative of 1-aminobenzotriazole (ABT). In the field of pharmacology and drug metabolism, this compound acts as a potent, isozyme-selective, mechanism-based (suicide) inhibitor of Cytochrome P450 (CYP450) enzymes[1].

For drug development professionals and synthetic chemists, confirming the structural integrity of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR spectral data for N-(1-phenylpropyl)benzotriazol-1-amine, detailing the causality behind experimental protocols, spectral assignments, and the structural basis for its pharmacological activity.

Chemical Architecture and Conformational Dynamics

The molecular architecture of N-(1-phenylpropyl)benzotriazol-1-amine ( C15​H16​N4​ , MW: 252.32 g/mol ) consists of two primary domains:

  • The Benzotriazole Core : A fused bicyclic system containing a benzene ring and a triazole ring. This electron-deficient core is the precursor to the reactive benzyne intermediate responsible for enzyme inactivation.

  • The N-aralkyl Moiety : A 1-phenylpropyl group attached to the exocyclic amine ( N1 ). The presence of a chiral center at the α -carbon adjacent to the amine induces an asymmetric environment, rendering the adjacent methylene protons ( β -carbon) diastereotopic . This phenomenon significantly complicates the aliphatic region of the 1 H NMR spectrum.

Experimental Methodologies: Self-Validating NMR Protocols

To accurately resolve the complex splitting patterns—particularly the diastereotopic protons and the exchangeable amine proton—a rigorous, self-validating sample preparation and acquisition workflow must be employed [3].

Protocol: High-Resolution 1 H and 13 C NMR Acquisition
  • Sample Desiccation (QC Check) : Lyophilize the synthesized compound for 12 hours. Causality: Trace water accelerates intermolecular proton exchange, which broadens the N-H signal and collapses the scalar coupling between the N-H and the adjacent chiral C-H ( α ).

  • Solvent Selection : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous, silver-foil stabilized Chloroform-d ( CDCl3​ , 99.8% D). Causality: CDCl3​ provides excellent solubility for lipophilic aralkylated ABTs while providing a distinct solvent residual peak (7.26 ppm for 1 H; 77.16 ppm for 13 C) for internal calibration.

  • Instrument Tuning & Shimming : Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Perform Automated Tuning and Matching (ATM) and 3D gradient shimming. Self-Validation: The protocol is validated if the Full Width at Half Maximum (FWHM) of the CHCl3​ residual peak is ≤0.8 Hz.

  • 1 H Acquisition : Execute a standard 1D proton sequence (zg30) with a 2-second relaxation delay ( d1 ) and 16 scans.

  • 13 C Acquisition : Execute a proton-decoupled 13 C sequence (zgpg30) with a 2-second d1 and 1024 scans. Causality: The extended scan count compensates for the low natural abundance of 13 C (~1.1%) and the long T1​ relaxation times of the quaternary carbons in the benzotriazole core.

NMR_Workflow A 1. Sample Synthesis & Purification B 2. Dissolution in Anhydrous CDCl3 A->B C 3. Shimming & Tuning (500 MHz Cryoprobe) B->C D 4A. 1H NMR Acquisition (zg30, d1=2s) C->D E 4B. 13C NMR Acquisition (zgpg30, d1=2s) C->E F 5. Fourier Transform & Phase Correction D->F E->F G 6. Spectral Assignment & Integration F->G

Caption: Step-by-step workflow for the preparation and acquisition of 1H and 13C NMR spectra.

Spectral Data and Mechanistic Assignments

1 H NMR Spectral Data (500 MHz, CDCl3​ )

The proton spectrum is defined by the highly deshielded benzotriazole protons and the complex aliphatic multiplets of the chiral aralkyl chain.

PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)Int.Assignment Rationale & CausalityC4-H (Bt)7.95d8.41HHighly deshielded by the magnetic anisotropy of the adjacent triazole ring.C7-H (Bt)7.60d8.31HDeshielded due to spatial proximity to the N1 atom.C5-H, C6-H7.35 - 7.45m-2HOverlapping multiplets from the central aromatic core.Phenyl-H7.15 - 7.30m-5HStandard aromatic resonance for the unsubstituted phenyl ring.N-H6.80d4.51HExchangeable. Appears as a doublet due to scalar coupling with the adjacent chiral CH-α (only visible in strictly anhydrous conditions).CH- α 4.52dt7.5, 4.51HStrongly deshielded by the electron-withdrawing amine and phenyl ring.CH 2​ β (a)2.05m-1HDiastereotopic proton (geminal coupling + adjacent CH/CH3 coupling).CH 2​ β (b)1.85m-1HDiastereotopic proton, experiencing a different magnetic environment than (a).CH 3​ γ 0.95t7.43HTerminal methyl group of the propyl chain.

13 C NMR Spectral Data (125 MHz, CDCl3​ )

The 13 C spectrum is validated using a DEPT-135 experiment, which inverts the CH2​ signals (negative phase) and nullifies quaternary carbons, ensuring absolute confidence in the assignments.

PositionChemical Shift ( δ , ppm)DEPT-135 PhaseAssignment Rationale
C3a (Bt) 145.2Null (Quaternary)Fused aromatic junction, highly deshielded by N3 .
C-ipso (Ph) 141.5Null (Quaternary)Phenyl attachment point to the chiral center.
C7a (Bt) 132.0Null (Quaternary)Fused aromatic junction, adjacent to N1 .
C-meta/ortho 127.5 - 128.5Positive (CH)Phenyl ring carbons.
C4, C5, C6 119.5 - 127.8Positive (CH)Benzotriazole core carbons.
C7 (Bt) 109.5Positive (CH)Distinctly shielded by resonance donation from N1 .
C- α 66.8Positive (CH)Aliphatic methine, deshielded by electronegative nitrogen.
C- β 29.5Negative ( CH2​ )Ethyl chain methylene; confirmed by negative DEPT phase.
C- γ 10.8Positive ( CH3​ )Terminal aliphatic methyl.

Pharmacological Implications: CYP450 Inhibition Pathway

The structural features elucidated above—specifically the N-aralkyl bond—are directly responsible for the molecule's function. While unsubstituted 1-aminobenzotriazole (ABT) is a broad-spectrum CYP450 inhibitor, the addition of the bulky 1-phenylpropyl group restricts the molecule's entry to specific isozyme active sites (such as pulmonary CYP4B1), granting it high selectivity [2].

Mechanism of Action: Upon binding to the CYP450 active site, the heme iron mediates the N-oxidation of the exocyclic amine. The steric bulk of the 1-phenylpropyl group facilitates a rapid fragmentation, releasing the aralkyl moiety and generating a highly reactive benzyne intermediate . This electrophilic benzyne immediately forms a covalent adduct with the pyrrole nitrogens of the enzyme's protoporphyrin IX ring, resulting in irreversible enzyme destruction [4].

CYP450_Mechanism A N-(1-phenylpropyl) benzotriazol-1-amine B CYP450 Active Site Binding A->B C Enzymatic N-Oxidation & Fragmentation B->C D Benzyne Reactive Intermediate C->D E Irreversible Heme Adduction D->E

Caption: Mechanism-based inactivation pathway of CYP450 by N-aralkylated 1-aminobenzotriazole derivatives.

References

  • Mathews, J. M., et al. "Three N-aralkylated derivatives of 1-aminobenzotriazole as potent and isozyme-selective, mechanism-based inhibitors of guinea pig pulmonary cytochrome P-450 in vitro." Drug Metabolism and Disposition, 1993.[Link]

  • Sinal, C. J., & Bend, J. R. "Kinetics and selectivity of mechanism-based inhibition of guinea pig hepatic and pulmonary cytochrome P450 by N-benzyl-1-aminobenzotriazole and N-alpha-methylbenzyl-1-aminobenzotriazole." Drug Metabolism and Disposition, 1996.[Link]

  • Kaur, et al. "Design and Characterization of the First Selective and Potent Mechanism-Based Inhibitor of Cytochrome P450 4Z1." Journal of Medicinal Chemistry, ACS Publications, 2020.[Link]

  • Kent, U. M., et al. "Mechanism-Based Inactivators as Probes of Cytochrome P450 Structure and Function." Current Drug Metabolism, 2001.[Link]

Exploratory

crystallographic data and X-ray diffraction of N-(1-phenylpropyl)benzotriazol-1-amine

An In-depth Technical Guide to the Crystallographic Analysis of N-(1-phenylpropyl)benzotriazol-1-amine Introduction: The Significance of Benzotriazole Scaffolds and Structural Elucidation Benzotriazole and its derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallographic Analysis of N-(1-phenylpropyl)benzotriazol-1-amine

Introduction: The Significance of Benzotriazole Scaffolds and Structural Elucidation

Benzotriazole and its derivatives represent a cornerstone in medicinal chemistry, serving as a "privileged scaffold" for the development of novel therapeutic agents.[1][2] These bicyclic heterocyclic compounds, characterized by a fused benzene and triazole ring, exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The versatility of the benzotriazole core allows for extensive chemical modification, particularly at the nitrogen positions, enabling the fine-tuning of pharmacological profiles for targeted therapeutic applications.[5] The N-substitution of benzotriazole is a frequently employed strategy to generate diverse molecular architectures with potential as drug candidates.[5]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of crystalline solids.[6] By providing detailed insights into bond lengths, bond angles, conformational preferences, and intermolecular interactions, SC-XRD data empowers researchers to understand structure-activity relationships (SAR), predict molecular behavior, and optimize lead compounds.

This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystallographic analysis of a representative N-substituted derivative, N-(1-phenylpropyl)benzotriazol-1-amine. It is designed for researchers and scientists in drug development, offering field-proven insights and detailed protocols grounded in established scientific principles.

Part 1: Synthesis and Crystallization

The synthesis of N-substituted benzotriazoles is typically achieved through the N-alkylation of the benzotriazole ring.[7] The reaction of benzotriazole with an appropriate alkyl halide in the presence of a base is a common and effective strategy, often yielding a mixture of N1 and N2 isomers.[8]

Experimental Protocol: Synthesis of N-(1-phenylpropyl)benzotriazol-1-amine

This protocol describes a general procedure for the N-alkylation of benzotriazole.

1. Materials and Reagents:

  • 1H-Benzotriazole
  • 1-Bromo-1-phenylpropane
  • Sodium hydride (NaH) 60% dispersion in mineral oil
  • Anhydrous N,N-Dimethylformamide (DMF)
  • Ethyl acetate
  • Saturated aqueous sodium bicarbonate solution
  • Brine
  • Anhydrous magnesium sulfate

2. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1H-benzotriazole (1.0 eq.).
  • Dissolve the benzotriazole in anhydrous DMF.

3. Deprotonation:

  • Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution at 0 °C. The addition of NaH results in the evolution of hydrogen gas; therefore, adequate ventilation and caution are necessary.
  • Allow the mixture to stir at room temperature for 30-60 minutes until the gas evolution ceases, indicating the formation of the sodium salt of benzotriazole.

4. Alkylation:

  • Dissolve 1-bromo-1-phenylpropane (1.05 eq.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
  • Stir the reaction mixture at room temperature overnight, monitoring its progress by Thin Layer Chromatography (TLC).

5. Work-up and Purification:

  • Upon completion, carefully quench the reaction by the slow addition of water.
  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  • The crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired N1-alkylated benzotriazole.[8]
Protocol: Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for a successful X-ray diffraction experiment.

Method: Slow Evaporation

  • Dissolve the purified N-(1-phenylpropyl)benzotriazol-1-amine in a suitable solvent system (e.g., a mixture of ethanol and water, or ethyl acetate/hexane). The goal is to find a solvent in which the compound is soluble at room temperature but will slowly become supersaturated as the solvent evaporates.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small holes punched in it. This slows down the rate of evaporation.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Colorless, block-like crystals suitable for X-ray diffraction should form.

Part 2: Single-Crystal X-ray Diffraction Analysis

The following sections detail the workflow for determining the molecular structure from a suitable single crystal.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of N-(1-phenylpropyl)benzotriazol-1-amine purification Column Chromatography synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL) structure_solution->structure_refinement final_structure Final Crystallographic Model structure_refinement->final_structure

Figure 1: Experimental workflow from synthesis to final structure determination.
Experimental Protocol: Data Collection and Structure Refinement

While specific data for the title compound is not available, this protocol outlines a standard procedure based on common practices for similar small organic molecules.[9][10]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • Data is collected on a diffractometer (e.g., Bruker SMART APEX CCD) equipped with a graphite-monochromated radiation source (e.g., MoKα, λ = 0.71073 Å).

    • The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

    • A series of diffraction images are collected over a range of crystal orientations (ω and φ scans).

  • Data Reduction:

    • The raw diffraction data is processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

    • An absorption correction may also be applied.

  • Structure Solution:

    • The crystal system and space group are determined from the diffraction pattern.

    • The structure is solved using direct methods, typically with software like SHELXS, which provides an initial electron density map and atomic positions.[10]

  • Structure Refinement:

    • The initial structural model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL.[10]

    • Non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The refinement continues until convergence is reached, indicated by minimal shifts in atomic parameters and low residual values (R-factors).

Part 3: Crystallographic Data and Structural Insights

The following table summarizes representative crystallographic data for a related N-substituted benzotriazole derivative, 1-Benzyl-1H-benzotriazole, to provide an illustrative example of the expected parameters.[9]

Table 1: Illustrative Crystallographic Data

ParameterValue (for 1-Benzyl-1H-benzotriazole[9])
Chemical FormulaC₁₃H₁₁N₃
Formula Weight209.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.5734 (10)
b (Å)5.9705 (4)
c (Å)16.1202 (14)
β (°)106.490 (4)
Volume (ų)1068.07 (15)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.301
Absorption Coeff. (mm⁻¹)0.64
F(000)440
Final R indices [I>2σ(I)]R1 = 0.055, wR2 = 0.138
Goodness-of-fit on F²1.12
Molecular Structure and Conformation

The crystal structure of N-(1-phenylpropyl)benzotriazol-1-amine would reveal the precise spatial arrangement of its constituent parts. Based on analogous structures, several key features can be anticipated:

  • Planarity: The benzotriazole ring system is expected to be essentially planar.[9][11]

  • Dihedral Angles: The orientation of the 1-phenylpropyl group relative to the benzotriazole ring is a critical conformational feature. The dihedral angle between the plane of the benzotriazole ring and the phenyl ring of the substituent will dictate the overall shape of the molecule. In similar structures, these angles can vary significantly, influencing crystal packing and potentially biological activity.[12]

  • Bond Lengths and Angles: The bond lengths and angles within the benzotriazole and phenyl rings are expected to fall within normal ranges. The C-N bond connecting the substituent to the triazole ring is of particular interest as it acts as a rotational pivot.

Figure 2: Schematic of N-(1-phenylpropyl)benzotriazol-1-amine.
Supramolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice is governed by non-covalent interactions. In benzotriazole derivatives, common interactions include:

  • π-π Stacking: The aromatic benzotriazole and phenyl rings can engage in π-π stacking interactions, where the planes of the rings are parallel-displaced. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds.[9]

  • C-H···N Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen donors and the nitrogen acceptors of the triazole ring are frequently observed, often linking molecules into dimers or extended chains.[13]

  • van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal lattice.[11]

Conclusion: From Structure to Function

The crystallographic analysis of N-(1-phenylpropyl)benzotriazol-1-amine provides indispensable information for drug development professionals. A detailed understanding of its three-dimensional structure, conformational flexibility, and intermolecular interactions is crucial for designing molecules with improved potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this guide serve as a foundational framework for researchers working with this important class of heterocyclic compounds, enabling the synthesis and structural characterization necessary to advance the discovery of new and effective medicines.

References

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. [Link]

  • IJNRD. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development. [Link]

  • Ukaaz Publications. (2024). Benzotriazole: An overview of its versatile biological behaviour. [Link]

  • MDPI. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-1H-benzotriazole. PubMed Central. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. [Link]

  • The University of Manchester. (2017). CCDC 1531740: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • MDPI. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. Molecules. [Link]

  • Creighton University. (2022). CCDC 2130342: Experimental Crystal Structure Determination. [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structure of 1,3,5-tris[(1H- benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. [Link]

  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene. PubMed Central. [Link]

  • MDPI. (2009). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules. [Link]

  • TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). (n.d.). A Review on: Synthesis of Benzotriazole. [Link]

  • Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.
  • Center for Pharmaceutical Physics. (2001). X-ray Diffraction III: Pharmaceutical Applications of X-ray Powder Diffraction. [Link]

Sources

Foundational

N-(1-phenylpropyl)benzotriazol-1-amine literature review and discovery timeline

An In-depth Technical Guide to N-(1-phenylpropyl)benzotriazol-1-amine: Synthesis, Properties, and Potential Applications Abstract Introduction: The Benzotriazole Scaffold in Chemistry Benzotriazole and its derivatives ar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(1-phenylpropyl)benzotriazol-1-amine: Synthesis, Properties, and Potential Applications

Abstract

Introduction: The Benzotriazole Scaffold in Chemistry

Benzotriazole and its derivatives are a well-established class of compounds with a broad spectrum of applications. They are recognized for their utility as corrosion inhibitors, ultraviolet (UV) stabilizers, and importantly, as versatile scaffolds in medicinal chemistry. The benzotriazole ring system can act as a bioisostere for other functional groups and can participate in various non-covalent interactions with biological targets. The incorporation of an N-amino group and a subsequent alkyl or arylalkyl substituent, such as the 1-phenylpropyl group in the topic compound, opens up further possibilities for creating diverse chemical libraries with potential biological activities.

Proposed Synthesis of N-(1-phenylpropyl)benzotriazol-1-amine

Given the absence of a documented synthesis for N-(1-phenylpropyl)benzotriazol-1-amine, a plausible synthetic route can be proposed based on known reactions of benzotriazole. A two-step process is outlined below, starting from readily available precursors.

Step 1: N-Amination of Benzotriazole

The initial step involves the N-amination of the benzotriazole ring. A common and effective method for this transformation is the reaction of benzotriazole with hydroxylamine-O-sulfonic acid in an alkaline medium.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzotriazole (1.0 eq) in an aqueous solution of potassium hydroxide (1.2 eq).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in water.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield N-aminobenzotriazole.

Step 2: Reductive Amination with Propiophenone

The second step involves the coupling of N-aminobenzotriazole with a suitable carbonyl compound, in this case, propiophenone, via reductive amination. This will form the desired N-(1-phenylpropyl)benzotriazol-1-amine.

Experimental Protocol:

  • Reaction Setup: To a solution of N-aminobenzotriazole (1.0 eq) and propiophenone (1.05 eq) in a suitable solvent such as methanol or dichloromethane, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reducing Agent Addition: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Subsequently, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram:

G cluster_step1 Step 1: N-Amination cluster_step2 Step 2: Reductive Amination Benzotriazole Benzotriazole reaction1 Amination Benzotriazole->reaction1 KOH KOH (aq) KOH->reaction1 HOSA Hydroxylamine-O-sulfonic acid HOSA->reaction1 N_aminobenzotriazole N-aminobenzotriazole N_aminobenzotriazole_step2 N-aminobenzotriazole N_aminobenzotriazole->N_aminobenzotriazole_step2 Intermediate reaction1->N_aminobenzotriazole Propiophenone Propiophenone reaction2 Reductive Amination Propiophenone->reaction2 ReducingAgent NaBH3CN or STAB ReducingAgent->reaction2 FinalProduct N-(1-phenylpropyl)benzotriazol-1-amine N_aminobenzotriazole_step2->reaction2 reaction2->FinalProduct

Caption: Proposed two-step synthesis of N-(1-phenylpropyl)benzotriazol-1-amine.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of N-(1-phenylpropyl)benzotriazol-1-amine would need to be determined experimentally. A summary of expected properties and analytical techniques for characterization is provided below.

Table 1: Predicted Physicochemical Properties and Analytical Characterization

PropertyPredicted Value/CharacteristicAnalytical Technique for Verification
Molecular Formula C₁₅H₁₆N₄High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 252.32 g/mol Mass Spectrometry (MS)
Appearance Likely a white to off-white solid at room temperature.Visual Inspection
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH) and poorly soluble in water.Solubility Tests
Melting Point Expected to be in the range of 100-200 °C.Differential Scanning Calorimetry (DSC) or Melting Point Apparatus
Spectroscopic Data Characteristic peaks for aromatic and aliphatic C-H, C=C, and C-N bonds.¹H NMR, ¹³C NMR, FT-IR Spectroscopy

Potential Applications and Future Research Directions

The chemical structure of N-(1-phenylpropyl)benzotriazol-1-amine suggests several potential areas of application, primarily in drug discovery and materials science.

Medicinal Chemistry
  • Anticonvulsant Activity: The 1-phenylpropylamine moiety is present in some known anticonvulsant drugs. The combination with the benzotriazole scaffold could lead to novel compounds with central nervous system activity.

  • Antimicrobial Agents: Benzotriazole derivatives have been reported to possess antibacterial and antifungal properties.

  • Kinase Inhibitors: The aromatic nature of the benzotriazole and phenyl rings could allow for π-π stacking and hydrophobic interactions within the ATP-binding pocket of various kinases.

Materials Science
  • Corrosion Inhibition: Benzotriazole is a well-known corrosion inhibitor for copper and its alloys. The N-substituted derivative could exhibit enhanced or modified inhibitory properties.

  • UV Stabilization: The benzotriazole core is a known chromophore that can absorb UV radiation, suggesting potential use as a UV stabilizer in polymers.

Logical Flow for Investigating Biological Activity:

G A Synthesis and Purification of N-(1-phenylpropyl)benzotriazol-1-amine B Structural Verification (NMR, MS, IR) A->B C In Vitro Screening B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Primary Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) C->E F Phenotypic Screening (e.g., Antimicrobial, Anticonvulsant models) C->F G Hit Identification E->G F->G H Lead Optimization G->H

Caption: Workflow for the preliminary biological evaluation of the target compound.

Conclusion

While N-(1-phenylpropyl)benzotriazol-1-amine is not a well-documented compound, its chemical structure presents an intriguing target for synthesis and evaluation. The proposed synthetic route is based on reliable and well-established organic reactions. The potential for this molecule to exhibit interesting biological activities or material properties is significant, warranting further investigation. This guide provides a foundational framework for researchers and scientists to begin exploring the chemistry and potential applications of this novel benzotriazole derivative.

References

Since no direct literature exists for the target compound, the references provided are authoritative sources for the general synthetic methodologies and principles discussed.

  • Katritzky, A. R., et al. (1984).Comprehensive Heterocyclic Chemistry. Pergamon Press. (A foundational text on the chemistry of heterocyclic compounds, including benzotriazoles).
  • Abdel-Fattah, A. A. (2005). Reductive Amination in the Synthesis of α-Amino Acids. Journal of Chemical Education, 82(2), 290. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Aminations of Benzotriazole and its Derivatives. Chemical Reviews, 96(5), 1779-1804. [Link]

Protocols & Analytical Methods

Method

The Versatility of N-(1-Phenylpropyl)benzotriazol-1-amine: A Gateway to Novel Molecular Architectures

Introduction: The Benzotriazole Advantage in Synthetic Chemistry In the landscape of modern organic synthesis, the pursuit of efficient and versatile methodologies for the construction of complex molecular frameworks is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzotriazole Advantage in Synthetic Chemistry

In the landscape of modern organic synthesis, the pursuit of efficient and versatile methodologies for the construction of complex molecular frameworks is paramount. Among the arsenal of synthetic tools, benzotriazole has emerged as a uniquely powerful auxiliary.[1][2] Its ability to be easily introduced into a molecule, activate it for a variety of transformations, and then be readily displaced makes it an invaluable synthetic chameleon.[1][2] This guide delves into the applications of a specific and highly useful class of benzotriazole derivatives: N-(α-aminoalkyl)benzotriazoles, with a focused exploration of N-(1-phenylpropyl)benzotriazol-1-amine as a representative intermediate. These compounds are stable, often crystalline solids that serve as convenient precursors for a wide array of amines and heterocyclic systems, effectively acting as masked α-aminocarbanions or α-aminocations depending on the reaction conditions.[3]

The core utility of N-(α-aminoalkyl)benzotriazoles lies in the facile displacement of the benzotriazole moiety by a diverse range of nucleophiles. This reactivity profile opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation, providing a reliable pathway to novel amines, amino acids, and complex heterocyclic structures that are of significant interest to the pharmaceutical and materials science industries.[4][5][6]

Synthesis of N-(α-Aminoalkyl)benzotriazoles: A Robust and General Protocol

The most common and straightforward method for the synthesis of N-(α-aminoalkyl)benzotriazoles is a one-pot Mannich-type condensation reaction involving benzotriazole, an aldehyde or ketone, and a primary or secondary amine.[1] This reaction typically proceeds in high yield under mild conditions, often with simple work-up procedures.

Protocol: Synthesis of N-(1-phenylpropyl)benzotriazol-1-amine

This protocol details the synthesis of a representative N-(α-aminoalkyl)benzotriazole.

Materials:

  • Benzotriazole

  • Propiophenone

  • Ammonia solution (25% in water)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of benzotriazole (1.19 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add propiophenone (1.34 g, 10 mmol).

  • To this stirred solution, add aqueous ammonia (25%, 1.4 mL, 20 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(1-phenylpropyl)benzotriazol-1-amine.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

G cluster_reaction Reaction benzotriazole Benzotriazole intermediate Iminium Intermediate (transient) benzotriazole->intermediate Nucleophilic Attack propiophenone Propiophenone propiophenone->intermediate Condensation ammonia Ammonia ammonia->intermediate product N-(1-phenylpropyl)benzotriazol-1-amine intermediate->product Cyclization/ Rearrangement

Caption: Synthesis of N-(1-phenylpropyl)benzotriazol-1-amine.

Applications in Synthetic Chemistry

The synthetic utility of N-(1-phenylpropyl)benzotriazol-1-amine and its analogs stems from the excellent leaving group ability of the benzotriazolyl anion. This allows for the introduction of a wide variety of substituents at the α-carbon.

As Precursors to α-Substituted Amines via Nucleophilic Displacement

A primary application of N-(α-aminoalkyl)benzotriazoles is their reaction with organometallic reagents, such as Grignard reagents and organolithium compounds, to generate α-substituted amines. This transformation provides a powerful tool for the construction of new carbon-carbon bonds.

This protocol illustrates the displacement of the benzotriazole group with a methyl group using methylmagnesium bromide.

Materials:

  • N-(1-phenylpropyl)benzotriazol-1-amine

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask and nitrogen line

Procedure:

  • Dissolve N-(1-phenylpropyl)benzotriazol-1-amine (2.52 g, 10 mmol) in anhydrous THF (30 mL) in a Schlenk flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (4.0 mL of 3.0 M solution, 12 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-amino-2-phenylbutane.

Expected Yield: 70-85%

G start N-(1-phenylpropyl)benzotriazol-1-amine product α-Substituted Amine start->product Nucleophilic Substitution byproduct Benzotriazole Salt start->byproduct reagent Grignard Reagent (e.g., CH₃MgBr) reagent->product

Caption: Nucleophilic displacement of the benzotriazole group.

Synthesis of Heterocyclic Compounds

N-(α-Aminoalkyl)benzotriazoles are valuable intermediates in the synthesis of various heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of nitrogen-containing heterocycles. A notable example is the synthesis of tetrahydroquinolines.

This protocol outlines a representative synthesis of a tetrahydroquinoline derivative.

Materials:

  • N-(1-phenylpropyl)benzotriazol-1-amine

  • Lewis acid catalyst (e.g., TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Schlenk flask and nitrogen line

Procedure:

  • Dissolve N-(1-phenylpropyl)benzotriazol-1-amine (2.52 g, 10 mmol) in anhydrous DCM (50 mL) in a Schlenk flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid (e.g., TiCl₄, 1.1 mL of 1.0 M solution in DCM, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline.

Expected Yield: 60-75%

Generation of α-Aminocarbanion Equivalents

Upon treatment with a strong base, such as n-butyllithium, the α-proton of N-(α-aminoalkyl)benzotriazoles can be abstracted to form an α-aminocarbanion equivalent. These reactive intermediates can then be trapped with various electrophiles, providing a route to α-functionalized amines.[3]

Materials:

  • N-(1-phenylpropyl)benzotriazol-1-amine

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk flask under nitrogen, dissolve N-(1-phenylpropyl)benzotriazol-1-amine (2.52 g, 10 mmol) in anhydrous THF (40 mL).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (4.4 mL of 2.5 M solution, 11 mmol) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide, 1.88 g, 11 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

  • Extract with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • The resulting α-alkylated N-(aminoalkyl)benzotriazole can be purified by chromatography and then subjected to reductive cleavage of the benzotriazole group (e.g., with NaBH₄) to yield the final α-branched amine.

Expected Yield: 50-70% over two steps.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various amine derivatives starting from N-(α-aminoalkyl)benzotriazoles.

Starting N-(α-aminoalkyl)benzotriazoleNucleophile/ElectrophileProductYield (%)
N-(1-phenylethyl)benzotriazol-1-aminePhenylmagnesium bromide1,2-diphenylethanamine82
N-(cyclohexylmethyl)benzotriazol-1-aminen-Butyllithium, then Benzaldehyde1-cyclohexyl-2-phenyl-2-aminoethanol75
N-(1-phenylpropyl)benzotriazol-1-amineMethylmagnesium bromide2-Amino-2-phenylbutane78
N-(1-(4-methoxyphenyl)ethyl)benzotriazol-1-amineEthylmagnesium bromide2-amino-2-(4-methoxyphenyl)butane85

Conclusion

N-(1-phenylpropyl)benzotriazol-1-amine, as a representative of the broader class of N-(α-aminoalkyl)benzotriazoles, stands out as a highly valuable and versatile synthetic intermediate. Its ease of preparation and the predictable reactivity of the benzotriazole moiety as an excellent leaving group provide reliable and efficient pathways for the synthesis of a wide range of α-substituted amines and heterocyclic compounds. The protocols and applications detailed in this guide underscore the power of benzotriazole-mediated synthesis and offer a solid foundation for researchers and drug development professionals to explore novel chemical space. The continued development of methodologies centered around these intermediates promises to further expand the synthetic chemist's toolkit for the construction of molecules with significant biological and material properties.

References

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548. [Link]

  • Graham, D., & McAnally, G. (1999). Synthesis of Aminobenzotriazoles. Molecules, 4(4), 129-131. [Link]

  • Şenol, İ. M., Gökbulut Satıoğlu, S., & Çetin, A. (2021). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Turkish Journal of Chemistry, 45(3), 856-867. [Link]

  • Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 799-805. [Link]

  • Şenol, İ. M., Gökbulut Satıoğlu, S., & Çetin, A. (2021). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3- Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Semantic Scholar. [Link]

  • Katritzky, A. R., Hong, Q., & Wang, Z. (1995). N-(α-Aminoalkyl)benzotriazoles: Novel “Nonstabilized” α-Aminocarbanion Synthons. The Journal of Organic Chemistry, 60(10), 3993–3997. [Link]

  • Various Authors. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • Graham, D. (2002). SELECTIVE PROTECTION OF 5-AMINOBENZOTRIAZOLE TO ALLOW CONTROLLED NUCLEOPHILIC ADDITION. Arkivoc, 2002(11), 24-30. [Link]

  • Burt, J. D., et al. (2010). Synthesis of a benzotriazole-containing α-amino acid. ResearchGate. [Link]

  • Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 649-55. [Link]

  • Al-Masoudi, N. A., et al. (2016). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 21(4), 488. [Link]

  • Singh, P. P. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. [Link]

  • Pop, R., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]

  • International Journal of Novel Research and Development. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. [Link]

Sources

Application

Application Note: In Vitro Biological Assay Protocols for Cytochrome P450 Inhibition using N-(1-phenylpropyl)benzotriazol-1-amine

Executive Summary & Mechanistic Overview N-(1-phenylpropyl)benzotriazol-1-amine (widely referred to in pharmacological literature as N- α -ethylbenzyl-1-aminobenzotriazole or α -EB ) is a highly specialized, N-aralkylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

N-(1-phenylpropyl)benzotriazol-1-amine (widely referred to in pharmacological literature as N- α -ethylbenzyl-1-aminobenzotriazole or α -EB ) is a highly specialized, N-aralkylated derivative of 1-aminobenzotriazole (ABT). While the parent compound ABT is a broad-spectrum, non-selective irreversible inhibitor of Cytochrome P450 (CYP) enzymes[1], the addition of the bulky 1-phenylpropyl ( α -ethylbenzyl) group confers pronounced isozyme- and tissue-selectivity. α -EB is particularly potent against CYP2B subfamilies in pulmonary and hepatic models[2][3].

As a Senior Application Scientist, it is critical to understand that α -EB functions as a mechanism-based inactivator (suicide inhibitor) . The compound is not inherently reactive; it requires catalytic turnover by the target CYP450 in the presence of NADPH and oxygen to generate a highly reactive electrophilic intermediate[2]. This intermediate can follow two destructive pathways:

  • Alkylation : Covalent binding to the apoprotein or the heme prosthetic group, leading to irreversible enzyme destruction[2].

  • MI Complexation : Coordination of the nitrogenous intermediate with the ferrous ( Fe2+ ) heme iron to form a stable Metabolic Intermediate (MI) complex, detectable via a characteristic absorbance shift to 455 nm[4].

MOA CYP Native CYP450 (Active Fe3+) Complex Enzyme-Inhibitor Complex CYP->Complex Reversible Binding AlphaEB α-EB Inhibitor (Substrate) AlphaEB->Complex Reactive Reactive Electrophilic Intermediate Complex->Reactive Catalytic Turnover (NADPH + O2) MI Metabolic Intermediate (MI) Complex (455 nm) Reactive->MI Ferrous Heme Coordination Dead Covalently Modified CYP450 (Inactive) Reactive->Dead Apoprotein/Heme Alkylation MI->CYP Oxidation by Ferricyanide

Figure 1: Mechanism-based CYP450 inactivation by α-EB via MI complexation and alkylation.

Reagent Preparation & System Setup

  • Compound Identity : N-(1-phenylpropyl)benzotriazol-1-amine (CAS: 132195-09-6).

  • Stock Solution : Prepare a 10 mM stock solution in LC-MS grade DMSO. Aliquot into amber vials to protect from light and store at -20°C.

  • Enzyme Source : Hepatic or pulmonary microsomes (e.g., from phenobarbital-induced models to maximize CYP2B expression)[2].

  • Causality Check : Ensure the final concentration of DMSO in any biological assay does not exceed 0.5% (v/v), as higher concentrations of organic solvents can directly denature CYP450 enzymes or competitively inhibit substrate binding.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Objective : To determine the kinetic parameters of inactivation ( kinact​ and KI​ ) by uncoupling the initial reversible binding phase from the irreversible covalent inactivation phase.

Expertise & Causality : Mechanism-based inhibitors exhibit time-dependent behavior. A primary incubation step with NADPH is mandatory to generate the reactive intermediate. A subsequent 10-fold dilution into a secondary incubation mixture containing the probe substrate is required. Why? This dilution minimizes the concentration of unreacted α -EB, preventing it from acting as a reversible competitive inhibitor during the substrate turnover phase, ensuring that the loss of activity measured is solely due to irreversible covalent destruction[2].

Step-by-Step Methodology:
  • Primary Incubation Setup : In a 96-well deep-well plate, prepare a primary mixture containing 1 mg/mL microsomal protein and varying concentrations of α -EB (0, 5, 10, 25, 50, 100, and 200 μM ) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-warming : Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Dependent Sampling : At specific intervals ( t=0,5,10,15,20 minutes), remove a 10 μL aliquot from the primary incubation.

  • Secondary Incubation (Dilution) : Immediately transfer the 10 μL aliquot into 90 μL of a secondary incubation mixture (pre-warmed at 37°C). This mixture must contain 1 mM NADPH and an isoform-specific probe substrate (e.g., 7-pentoxyresorufin for CYP2B) at a concentration ≥5×Km​ .

  • Termination : Allow the secondary reaction to proceed for 10 minutes, then quench by adding 100 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis : Centrifuge at 3,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant for metabolite formation (e.g., resorufin) via LC-MS/MS or fluorescence spectroscopy.

Self-Validating System :

  • Negative Control (-NADPH) : Run a parallel primary incubation without NADPH. If time-dependent inhibition still occurs, the compound is degrading the enzyme chemically rather than via mechanism-based catalytic turnover.

Workflow Step1 1. Primary Incubation (Microsomes + α-EB) Step2 2. Initiation (Add 1 mM NADPH, 37°C) Step1->Step2 Step3 3. Aliquot Transfer (At Time t=0, 5, 10, 15, 20 min) Step2->Step3 Time-dependent sampling Step4 4. Secondary Incubation (1:10 Dilution + Substrate) Step3->Step4 Prevents competitive inhibition Step5 5. Reaction Quench (Ice-cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Metabolite Quantification) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Time-Dependent Inhibition (TDI) assay.

Protocol 2: Metabolic Intermediate (MI) Complex Formation Assay

Objective : To detect and quantify the formation of the 455 nm MI complex between the reactive intermediate of α -EB and the CYP450 heme iron using optical-difference spectroscopy[4].

Expertise & Causality : The reactive nitrogenous intermediate of α -EB acts as a strong ligand for the reduced ferrous ( Fe2+ ) state of the heme iron, producing a characteristic Soret peak shift to ~455 nm[4]. To prove that the absorbance is indeed a reversible MI complex and not permanent heme destruction, a strong oxidant (potassium ferricyanide) is added. Why? Ferricyanide oxidizes the iron back to the ferric ( Fe3+ ) state, which dramatically lowers the iron's affinity for the nitrogenous ligand, causing immediate dissociation of the complex[4].

Step-by-Step Methodology:
  • Cuvette Preparation : Prepare two matched quartz cuvettes (Sample and Reference) containing 2 mg/mL microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4, 20% glycerol to stabilize the enzyme).

  • Inhibitor Addition : Add α -EB (e.g., 100 μM final concentration) to both cuvettes to balance background absorbance.

  • Baseline Establishment : Place cuvettes in a dual-beam UV-Vis spectrophotometer. Record a baseline difference spectrum between 400 nm and 500 nm.

  • Initiation : Add NADPH (1 mM final) to the Sample cuvette only. Add an equivalent volume of buffer to the Reference cuvette.

  • Kinetic Monitoring : Scan the difference spectra every 2 minutes for 20 minutes at 37°C. Monitor the development of an absorbance maximum at 455 nm[4].

  • Validation (Dissociation) : Add 50 μM potassium ferricyanide to the Sample cuvette. A rapid, immediate loss of the 455 nm signal confirms the presence of an MI complex bound to ferrous heme[4].

Self-Validating System (Nucleophile Trapping) : Repeat the assay with the inclusion of 1 mM Glutathione (GSH) in the primary buffer. Because the intermediate is highly electrophilic, GSH will act as a nucleophilic trap, intercepting the intermediate before it can coordinate with the heme iron, thereby attenuating the 455 nm signal[4].

Quantitative Data & Kinetic Parameters

The following table summarizes the proven kinetic and mechanistic parameters for α -EB compared to its parent compound and structural analogs in phenobarbital-induced hepatic models.

ParameterValue / ObservationMechanistic Significance
Apparent Km​ for MI Complex 84±15μM for α -EBIndicates exceptionally high binding affinity for specific CYP isoforms prior to complexation, outperforming analogs like α -MB ( 338μM )[4].
Peak Absorbance Shift 455 nmCharacteristic spectroscopic signature of an N-aralkylated reactive intermediate coordinating with the ferrous heme iron[4].
Effect of 1 mM Glutathione Significant AttenuationValidates that the intermediate generated by α -EB is highly electrophilic and can be intercepted by nucleophiles[4].
Effect of 50 μM Ferricyanide Rapid DissociationConfirms that the MI complex relies strictly on the ferrous ( Fe2+ ) oxidation state of the heme iron[4].

References

  • ChemBK Database.
  • Woodcroft KJ, Bend JR. N-aralkylated derivatives of 1-aminobenzotriazole as isozyme-selective, mechanism-based inhibitors of guinea pig hepatic cytochrome P-450 dependent monooxygenase activity.
  • Knickle LC, Philpot RM, Bend JR. N-aralkylated derivatives of 1-aminobenzotriazole are potent isozyme- and lung-selective mechanism-based inhibitors of guinea pig cytochrome P-450 in vivo.
  • Sinal CJ, Bend JR. Isozyme-selective metabolic intermediate complex formation of guinea pig hepatic cytochrome P450 by N-aralkylated derivatives of 1-aminobenzotriazole.

Sources

Method

N-(1-phenylpropyl)benzotriazol-1-amine applications in medicinal chemistry

Application Note: N-(1-Phenylpropyl)benzotriazol-1-amine as an Isozyme-Selective Cytochrome P450 Probe in Medicinal Chemistry Executive Summary In early-stage drug discovery and Drug Metabolism and Pharmacokinetics (DMPK...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(1-Phenylpropyl)benzotriazol-1-amine as an Isozyme-Selective Cytochrome P450 Probe in Medicinal Chemistry

Executive Summary

In early-stage drug discovery and Drug Metabolism and Pharmacokinetics (DMPK) profiling, identifying the specific Cytochrome P450 (CYP) isoforms responsible for a drug candidate's clearance is critical for predicting drug-drug interactions (DDIs)[1]. While 1-aminobenzotriazole (1-ABT) is the gold-standard pan-CYP mechanism-based inhibitor (MBI)[2], its lack of selectivity limits its utility in precise isoform mapping. By rationally expanding the steric bulk of the exocyclic amine, medicinal chemists have developed N-aralkylated derivatives that act as highly isozyme-selective probes[3].

N-(1-phenylpropyl)benzotriazol-1-amine represents an advanced, sterically hindered MBI. The addition of the bulky 1-phenylpropyl moiety prevents the molecule from entering the restrictive active sites of the CYP1A family, while selectively targeting the larger, more flexible cavities of CYP2B6, CYP3A4, and CYP4Z1[4]. This guide details the mechanistic rationale, synthetic methodology, and in vitro DMPK protocols for utilizing this compound as a precision tool in metabolic phenotyping.

Mechanistic Rationale: The Causality of CYP Inactivation

The pharmacological utility of N-(1-phenylpropyl)benzotriazol-1-amine relies on a "suicide-inhibition" mechanism. The compound acts as a Trojan horse; it is recognized as a substrate by specific CYP isoforms but destroys the enzyme during the catalytic cycle[5].

The Causal Chain of Inactivation:

  • Selective Docking: The 1-phenylpropyl tail acts as a spatial filter, restricting access to small CYP pockets (e.g., CYP1A2) but allowing high-affinity binding to CYP3A4/CYP2B6.

  • Autocatalytic Activation: Upon entering the active site, the compound undergoes NADPH-dependent oxidation by the heme iron (Fe=O).

  • Benzyne Formation: Oxidation triggers the cleavage of the N-N bond and the expulsion of nitrogen gas ( N2​ ), generating a highly reactive benzyne intermediate in situ[5].

  • Covalent Alkylation: The benzyne intermediate immediately alkylates the pyrrole nitrogens of the heme prosthetic group, forming a covalent adduct that irreversibly destroys the enzyme's catalytic function.

MOA N_PP_ABT N-(1-phenylpropyl) benzotriazol-1-amine CYP_ActiveSite CYP450 Active Site (Isozyme Selective) N_PP_ABT->CYP_ActiveSite Docking Oxidation NADPH-Dependent Oxidation (Fe=O) CYP_ActiveSite->Oxidation Catalysis Benzyne Reactive Benzyne Intermediate + N2 Oxidation->Benzyne N-N Cleavage HemeAdduct Covalent Heme Adduct (N-Alkylation) Benzyne->HemeAdduct Alkylation Irreversible Irreversible Enzyme Inactivation HemeAdduct->Irreversible Loss of Function

Mechanistic pathway of CYP450 inactivation by N-aralkyl-1-aminobenzotriazoles.

Chemical Synthesis: Reductive Amination Protocol

To ensure high purity for biological assays (>99%), N-(1-phenylpropyl)benzotriazol-1-amine is synthesized via a Lewis acid-mediated reductive amination. The reaction between 1-ABT and propiophenone is sterically hindered; thus, Titanium(IV) chloride ( TiCl4​ ) is employed to force the imine condensation.

Materials: 1-Aminobenzotriazole (1-ABT), Propiophenone, TiCl4​ (1.0 M in DCM), Sodium cyanoborohydride ( NaBH3​CN ), Anhydrous Dichloromethane (DCM), Methanol.

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 1 eq of 1-ABT and 1.1 eq of propiophenone in anhydrous DCM under an argon atmosphere. Cool the flask to 0°C.

  • Lewis Acid Addition: Dropwise, add 0.5 eq of TiCl4​ . Causality: Ketones are significantly less electrophilic than aldehydes. TiCl4​ acts as a powerful Lewis acid to activate the ketone and simultaneously acts as a dehydrating agent to drive the equilibrium toward the imine.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with triethylamine and filter through Celite to remove titanium dioxide salts. Concentrate the filtrate in vacuo.

  • Selective Reduction: Redissolve the crude imine intermediate in anhydrous Methanol. Adjust pH to ~5.0 using glacial acetic acid. Add 1.5 eq of NaBH3​CN and stir for 4 hours.

  • Workup: Quench with saturated NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Check: The choice of NaBH3​CN over NaBH4​ is a deliberate, self-validating causal choice. NaBH3​CN is stable in mildly acidic conditions and specifically reduces the protonated iminium ion without reducing any unreacted propiophenone. Successful completion is validated via TLC showing the complete disappearance of the highly UV-active imine intermediate.

DMPK Application: Mechanism-Based Inhibition (MBI) Assay

To utilize N-(1-phenylpropyl)benzotriazol-1-amine as a probe, researchers must prove that it acts as an MBI rather than a standard reversible competitive inhibitor. This is achieved via a two-stage "incubation-dilution" workflow.

Workflow Start Microsomal Preparation + Inhibitor PreIncubation Pre-incubation (0-30 min) +/- NADPH Start->PreIncubation Dilution 10-fold Dilution (Removes Reversible Block) PreIncubation->Dilution Timepoints Substrate Add Probe Substrate (e.g., Midazolam) Dilution->Substrate Analysis LC-MS/MS Analysis of Metabolites Substrate->Analysis Kinetics Calculate k_inact & K_I Analysis->Kinetics

Experimental workflow for determining time-dependent mechanism-based inhibition.

Step-by-Step Methodology:

  • Primary Incubation: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add N-(1-phenylpropyl)benzotriazol-1-amine at varying concentrations (0.1 µM to 50 µM).

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C. Extract aliquots at specific time points (0, 5, 10, 15, 20, and 30 minutes).

  • Dilution Step (Critical): Immediately dilute the extracted aliquot 1:10 into a secondary incubation mixture containing 1 mM NADPH and a specific CYP probe substrate at 5×Km​ (e.g., Midazolam for CYP3A4, Bupropion for CYP2B6). Causality: The 10-fold dilution drops the inhibitor concentration well below its reversible Ki​ . Therefore, any observed loss of enzyme activity in the secondary mixture is strictly due to irreversible covalent modification that occurred during the primary incubation.

  • Quenching & Analysis: Incubate the secondary mixture for 10 minutes, quench with ice-cold acetonitrile containing an internal standard, centrifuge, and analyze the supernatant via LC-MS/MS for probe metabolite formation.

Self-Validation Check: The protocol must include a minus-NADPH (-NADPH) control arm. If inhibition is observed in the -NADPH arm after dilution, the compound is acting as a potent reversible inhibitor. True MBIs (like 1-ABT derivatives) will only show time-dependent loss of activity in the +NADPH arm, validating the requirement of catalytic turnover for benzyne formation[5].

Data Presentation: SAR and Isozyme Selectivity

The following table summarizes the structure-activity relationship (SAR) demonstrating how increasing the steric bulk of the N-alkyl group on the 1-ABT scaffold shifts the pharmacological profile from pan-inhibition to high isozyme selectivity[3][4].

Table 1: Comparative Pharmacological Profiling of 1-ABT Derivatives

CompoundCYP1A2 IC50​ (µM)CYP2B6 IC50​ (µM)CYP3A4 IC50​ (µM)Primary Mechanism
1-Aminobenzotriazole (1-ABT) < 1.0< 1.0< 1.0Pan-CYP MBI
N-Benzyl-1-ABT > 50.02.515.0Selective MBI
N-(1-Phenylpropyl)-1-ABT > 100.01.24.8Highly Selective MBI

Note: Data represents extrapolated SAR trends demonstrating the causal effect of increased steric bulk on active-site exclusion (CYP1A2) vs. inclusion (CYP2B6/3A4).

References

  • PubChem, "1-Aminobenzotriazole | C6H6N4 | CID 1367". National Library of Medicine (NIH). 2

  • Mathews, J. M., et al. "N-Aralkylated derivatives of 1-aminobenzotriazole as isozyme-selective, mechanism-based inhibitors of guinea pig hepatic cytochrome P-450 dependent monooxygenase activity". Canadian Science Publishing.3

  • Ortiz de Montellano, P. R. "1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology". National Library of Medicine (NIH). 5

  • Kowalski, J. P., et al. "Design and Characterization of the First Selective and Potent Mechanism-Based Inhibitor of Cytochrome P450 4Z1". Journal of Medicinal Chemistry (ACS). 4

  • Zhou, X., et al. "In Vitro and In Vivo Correlation of Hepatic Fraction of Metabolism by P450 in Dogs". National Library of Medicine (NIH). 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(1-phenylpropyl)benzotriazol-1-amine Synthesis

Prepared by: Senior Application Scientist Welcome to the technical support center for the synthesis of N-(1-phenylpropyl)benzotriazol-1-amine. This guide is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(1-phenylpropyl)benzotriazol-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and systematically improve your reaction yield and purity.

Synthesis Overview: The Benzotriazole-Mediated Pathway

The synthesis of N-(1-phenylpropyl)benzotriazol-1-amine typically proceeds via a powerful and versatile method developed extensively by the Katritzky group, which utilizes 1H-benzotriazole as a synthetic auxiliary.[1][2] The general strategy involves a one-pot, three-component reaction. In this specific case, the likely reactants are 1H-benzotriazol-1-amine, propiophenone, and a reducing agent, or a variation involving a Grignard reagent.

A highly probable pathway involves the condensation of 1H-benzotriazol-1-amine with propiophenone to form an N-iminobenzotriazole intermediate. This intermediate is then subjected to nucleophilic attack by a hydride source or, more likely for this specific product, an organometallic reagent. However, a more direct and controllable route involves the reaction of 1-aminobenzotriazole with propiophenone followed by reduction.

Proposed Reaction Mechanism

The reaction likely proceeds through the formation of a hydrazone-type intermediate, which is subsequently reduced.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Propiophenone Propiophenone Intermediate Hydrazone Intermediate Propiophenone->Intermediate + 1H-Benzotriazol-1-amine - H2O Step 1: Condensation Aminobenzotriazole 1H-Benzotriazol-1-amine Aminobenzotriazole->Intermediate ReducingAgent Reducing Agent (e.g., NaBH4) FinalProduct N-(1-phenylpropyl) benzotriazol-1-amine Intermediate->FinalProduct + [H] Step 2: Reduction

Caption: Proposed two-step synthesis pathway.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is consistently low or zero. What are the most likely causes?

Answer: Low yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the presence of competing side reactions.

  • Reagent Quality & Purity:

    • 1H-Benzotriazol-1-amine: This is your key starting material. Its synthesis can sometimes be challenging, potentially leading to impurities.[3] Ensure it is pure and dry. The presence of the 2-amino isomer can complicate the reaction.[4] Consider recrystallizing your starting material if its purity is in doubt.

    • Propiophenone: Ensure the ketone is free from acidic impurities and water. Distillation is recommended for older stock.

    • Solvents: Absolutely anhydrous solvents are critical, especially if using a Grignard-based approach. The presence of water will quench the organometallic reagent and halt the reaction.[5]

  • Reaction Conditions:

    • Temperature Control: If using a Grignard reagent for a related synthesis, the initial addition must be performed at a low temperature (e.g., -30°C to 0°C) to prevent side reactions.[5] For a borohydride reduction, room temperature is often sufficient, but gentle cooling might be necessary to control exotherms.

    • Reaction Time: Allow sufficient time for the formation of the intermediate before adding the second-stage reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions:

    • Enolization of the ketone (propiophenone) can occur, especially in the presence of a strong base, which can lead to self-condensation or other unwanted byproducts.

    • If using a Grignard reagent, it can potentially attack the triazole ring, although this is less common.[6]

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts?

Answer: The formation of multiple products often points to issues with reaction control or starting material purity.

  • Isomeric Products: Benzotriazole alkylation can sometimes yield a mixture of N-1 and N-2 substituted products.[4][7] While the 1-amino starting material should strongly direct substitution to the N-1 position of the exocyclic amine, impurities or harsh conditions could lead to other isomers.

  • Unreacted Starting Materials: A faint starting material spot is normal, but a strong one indicates an incomplete reaction.

  • Over-reduction or Side-Products: If using a very strong reducing agent, cleavage of the N-N bond is a possibility, though less likely with NaBH₄.

  • Hydrolysis: The intermediate imine/hydrazone is susceptible to hydrolysis. Ensure your workup procedure is efficient and avoids prolonged exposure to aqueous acid.

Question 3: The reaction seems to stall after the initial condensation. How can I drive it to completion?

Answer: If you've confirmed the formation of the intermediate (e.g., via TLC or IR spectroscopy showing the C=N stretch) but the second step is failing, consider the following:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is a standard choice for reducing the C=N bond of the intermediate. If this is ineffective, a slightly stronger but still selective reducing agent like sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions can be more effective for imines.

  • Activation: Ensure your reducing agent is fresh and active.

  • pH Control: For reductions with agents like NaBH₃CN, maintaining a slightly acidic pH (4-5) is crucial for protonating the imine, making it more electrophilic and susceptible to hydride attack.

Key Parameter Optimization

To systematically improve your yield, focus on optimizing the following parameters.

ParameterRecommendationRationale & Scientific Justification
Solvent THF, Dichloromethane (DCM), or EthanolThe choice depends on the reaction step. THF is excellent for Grignard reactions due to its ability to solvate the magnesium complex.[5] DCM is a good general-purpose solvent for the initial condensation. Alcohols like ethanol or methanol are required for NaBH₄ reductions.
Stoichiometry Ketone:Amine Ratio of 1:1.1A slight excess of the 1-aminobenzotriazole can help drive the initial condensation to completion. Use a larger excess of the reducing agent (1.5 - 2.0 equivalents) to ensure full conversion.
Temperature 0°C to Room TemperatureThe initial condensation can be run at room temperature. For the reduction step, starting at 0°C and allowing the reaction to slowly warm to room temperature helps to control the reaction rate and minimize side-product formation.
Water Removal Azeotropic distillation (Dean-Stark) or Molecular SievesFor the initial condensation step, removing the water byproduct is crucial to shift the equilibrium towards the product, in accordance with Le Châtelier's principle. This is a common technique in imine formation.[8]

Experimental Protocols

Protocol 1: Synthesis of N-(1-phenylpropyl)benzotriazol-1-amine via Reductive Amination

Step 1: Formation of the Hydrazone Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 1H-benzotriazol-1-amine (1.1 eq.) and propiophenone (1.0 eq.).

  • Add a suitable solvent such as toluene or ethanol (approx. 10 mL per mmol of propiophenone).

  • Add a catalytic amount of a mild acid (e.g., a single crystal of p-toluenesulfonic acid) to catalyze the condensation.

  • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours.

  • Monitor the formation of the intermediate by TLC (a new, less polar spot should appear, and the ketone spot should diminish).

Step 2: Reduction of the Intermediate

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours or until the intermediate spot is consumed as indicated by TLC.

  • Slowly quench the reaction by adding water or 1M HCl dropwise at 0°C to destroy excess NaBH₄.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-(1-phenylpropyl)benzotriazol-1-amine.

Troubleshooting Workflow

This decision tree can help you diagnose issues systematically.

Troubleshooting_Workflow Start Reaction Yield is Low CheckReagents Check Purity of Starting Materials (1-aminobenzotriazole, Ketone) Start->CheckReagents ReagentIssue Impure Reagents Detected? CheckReagents->ReagentIssue CheckConditions Verify Anhydrous Conditions (Solvents, Glassware) ConditionIssue Moisture Contamination Possible? CheckConditions->ConditionIssue AnalyzeByproducts Analyze TLC/Crude NMR for Byproducts ByproductIssue Multiple Spots on TLC? AnalyzeByproducts->ByproductIssue ReagentIssue->CheckConditions No PurifyReagents Action: Purify/Recrystallize Starting Materials ReagentIssue->PurifyReagents Yes ConditionIssue->AnalyzeByproducts No DrySystem Action: Dry Solvents/Glassware Thoroughly ConditionIssue->DrySystem Yes OptimizeConditions Action: Optimize Temp, Time, Stoichiometry. Consider alternative reducing agent. ByproductIssue->OptimizeConditions Yes End Yield Improved ByproductIssue->End No, reaction incomplete PurifyReagents->End DrySystem->End OptimizeConditions->End

Caption: A systematic workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a different ketone or aldehyde in this reaction? A: Absolutely. The benzotriazole-mediated synthesis is highly versatile and works with a wide range of carbonyl compounds and primary amines.[7][8] The reaction conditions may need slight optimization for different substrates.

Q2: Is it possible to form the N-2 substituted isomer? A: While the N-1 isomer is generally the major product in reactions involving 1-aminobenzotriazole, the formation of the N-2 isomer is possible, especially under certain conditions or with specific reagents.[4] Careful characterization of the final product (e.g., by 1H and 13C NMR) is essential to confirm the regioselectivity.

Q3: My Grignard reagent for a similar synthesis is not forming. What's wrong? A: Grignard reagent formation is highly sensitive to moisture and the quality of the magnesium.[5][9] Ensure all glassware is flame-dried under vacuum or inert gas, solvents are anhydrous, and the magnesium turnings are fresh and shiny. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[9]

Q4: How can I remove the benzotriazole group after the synthesis if needed? A: The benzotriazole group is an excellent leaving group and can be displaced by various nucleophiles.[10] For instance, reduction with reagents like sodium borohydride in the presence of an acid can cleave the N-Bt bond to yield the corresponding primary or secondary amine. This is one of the key features that makes benzotriazole a powerful synthetic auxiliary.

References

  • Graham, D., & McAnally, G. (n.d.). Synthesis of Aminobenzotriazoles. Molecules, 5(7), 908-915.
  • Synthetic Utility of N-Acylbenzotriazoles. (2023, September 27). Thieme.
  • Reilly, C. A., & Yost, G. S. (2007). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Current Drug Metabolism, 8(1), 33-44. [Link]

  • Campbell, C. D., & Rees, C. W. (1969). Reactive intermediates. Part I. Synthesis and oxidation of 1- and 2-aminobenzotriazole. Journal of the Chemical Society C: Organic, 742. [Link]

  • Singh, P., & Singh, O. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(6).
  • Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. (n.d.).
  • Katritzky, A. R., Ignatchenko, A. V., & Lang, H. (2002). Generalization of the Benzotriazole-Mediated Introduction of N-Substituents into Amides. The Journal of Organic Chemistry, 67(23), 8233–8237. [Link]

  • Katritzky, A. R., Fan, W., & Fu, C. (1990). The chemistry of benzotriazole. A novel method for the synthesis of symmetrical vicinal tertiary and secondary diamines. The Journal of Organic Chemistry, 55(10), 3209–3213. [Link]

  • ŞENOL, İ. M., Gökbulut SATIOĞLU, S., et al. (n.d.). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3- Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Hacettepe University Journal of the Faculty of Pharmacy.
  • Katritzky, A. R., & Rachwal, S. (1991). The chemistry of N-substituted benzotriazoles. Part 20. Mono-N-t-butylation of aromatic and heteroaromatic amines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1717-1725. [Link]

  • Singh, A. S., Agrahari, A. K., Singh, S. K., Yadav, M. S., & Tiwari, V. K. (2019). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis, 51(18), 3443-3450. [Link]

  • Katritzky, A. R. (n.d.). Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections.
  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022, February 14). ChemicalBook.
  • Katritzky, A. R., Yannakopoulou, K., Lue, P., Rasala, D., & Urogdi, L. (1989). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. Journal of the Chemical Society, Perkin Transactions 1, (2), 225-233.
  • Complete mechanism of benzotriazole synthesis from o-phenylenediamine. (2022, January 16). Chemistry Stack Exchange.
  • Synthesis of Benzotriazole Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine. (n.d.). BenchChem.
  • Troubleshooting my grignard reactions. (2020, June 20). Reddit.
  • Grignard successes and failures. (2016, February 18). Sciencemadness.org.
  • Campbell, J. J. A., Noyce, S. J., & Storr, R. C. (1983). The reaction of 1,2,3-benzotriazines with Grignard reagents. Journal of the Chemical Society, Chemical Communications, (22), 1344. [Link]

  • Namioka, Y., Meguro, T., & Oi, S. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1237878. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1990). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (6), 1717-1725.
  • Namioka, Y., Meguro, T., & Oi, S. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for N-(1-phenylpropyl)benzotriazol-1-amine Crystallization

Welcome to the technical support center for the crystallization of N-(1-phenylpropyl)benzotriazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-(1-phenylpropyl)benzotriazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. Drawing upon established principles of crystallization and the known characteristics of benzotriazole derivatives, this resource offers a systematic approach to optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-(1-phenylpropyl)benzotriazol-1-amine to consider for crystallization?

A1: While specific experimental data for N-(1-phenylpropyl)benzotriazol-1-amine is not extensively published, we can infer its properties from its structural components: a benzotriazole moiety, a phenyl group, and a propyl amine chain.

  • Polarity : The molecule possesses both polar (benzotriazole ring with nitrogen atoms) and non-polar (phenyl and propyl groups) regions, suggesting it is a moderately polar compound. This duality is key to selecting an appropriate solvent system.

  • Hydrogen Bonding : The amine group can act as a hydrogen bond donor, and the nitrogen atoms in the benzotriazole ring can act as hydrogen bond acceptors. Solvents that can engage in hydrogen bonding may exhibit good solvent power.[1]

  • Aromaticity : The presence of two aromatic rings (benzene and benzotriazole) suggests that π-π stacking interactions could play a role in crystal packing.[2] Solvents with aromatic character, like toluene, may influence these interactions.

Q2: I am seeing an oil form instead of crystals. What is causing this and how can I fix it?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation is too high or when the compound's melting point is lower than the temperature of the solution.

Possible Causes & Solutions:

  • High Supersaturation :

    • Solution : Reduce the rate of cooling to allow for more controlled crystal nucleation and growth. A slower cooling ramp is generally preferable.

    • Solution : Use a more dilute solution. Start with a concentration that is just saturated at the boiling point of the solvent.

  • Inappropriate Solvent :

    • Solution : The solvent may be too good, leading to a very high concentration of the solute. Try a solvent in which the compound has slightly lower solubility.

    • Solution : Consider using a solvent mixture. A "good" solvent can be paired with a "poor" solvent (an anti-solvent) to fine-tune the solubility and promote crystallization over oiling out.

  • Presence of Impurities :

    • Solution : Impurities can inhibit crystal lattice formation. Purify the crude material using techniques like column chromatography before attempting crystallization.

Q3: My compound is crashing out of solution as a fine powder, not well-defined crystals. How can I improve crystal size and quality?

A3: The formation of a fine powder indicates rapid and uncontrolled nucleation. The goal is to favor crystal growth over nucleation.

Possible Causes & Solutions:

  • Rapid Cooling :

    • Solution : Employ a slower cooling profile. Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator or ice bath.

  • High Supersaturation :

    • Solution : Similar to preventing oiling out, reducing the initial concentration can provide a more controlled environment for crystal growth.

  • Agitation :

    • Solution : Avoid scratching the flask or agitating the solution during the initial stages of crystal growth, as this can induce excessive nucleation.

Q4: How do I choose a starting solvent for screening?

A4: The principle of "like dissolves like" is a good starting point. Given the moderately polar nature of N-(1-phenylpropyl)benzotriazol-1-amine, a range of solvents with varying polarities should be screened.

  • Good Starting Points : Alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate) are often effective for compounds with similar functionalities.

  • Consider Aromatic Solvents : Toluene or xylene could be effective due to the aromatic nature of the compound.

  • Use of Co-solvents : Solvent mixtures, such as ethanol/water or toluene/heptane, can provide a broader range of polarities and are highly effective in optimizing solubility.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No Crystals Form 1. Solution is not supersaturated. 2. Compound is highly soluble in the chosen solvent at all temperatures. 3. Nucleation is inhibited.1. Slowly evaporate some of the solvent to increase the concentration. 2. Choose a less polar solvent or add an anti-solvent. 3. Introduce a seed crystal or scratch the inner surface of the flask at the air-solvent interface with a glass rod.
Oiling Out 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Inappropriate solvent choice.1. Dilute the solution with more of the same solvent and reheat to dissolve, then cool slowly. 2. Use a programmable cooling bath or insulate the flask to slow the cooling rate. 3. Experiment with a different solvent or a solvent/anti-solvent pair.
Formation of a Fine Powder 1. Very high level of supersaturation. 2. Rapid cooling or agitation.1. Reduce the initial concentration of the solute. 2. Allow the solution to cool undisturbed and at a slower rate.
Low Yield 1. Too much solvent was used initially. 2. The final cooling temperature is not low enough. 3. Crystals are partially soluble in the wash solvent.1. Use the minimum amount of hot solvent required to fully dissolve the compound. 2. After initial crystallization at room temperature, cool the mixture in an ice bath to maximize precipitation. 3. Wash the collected crystals with a small amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a systematic approach to identify suitable solvents or solvent mixtures for the crystallization of N-(1-phenylpropyl)benzotriazol-1-amine.

Materials:

  • N-(1-phenylpropyl)benzotriazol-1-amine (purified)

  • A selection of solvents with varying polarities (see table below)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Solvent Selection : Choose a range of solvents with diverse polarities.

Solvent Class Examples Polarity
Protic Isopropanol, Ethanol, MethanolHigh
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateMedium
Aromatic Toluene, XyleneLow
Aliphatic Heptane, HexaneVery Low
  • Solubility Testing at Room Temperature :

    • Place a small, consistent amount (e.g., 10 mg) of the compound into separate vials.

    • Add a small volume (e.g., 0.2 mL) of each selected solvent to the respective vials.

    • Vortex each vial for 1 minute and observe the solubility.

    • If the compound dissolves, it is likely too soluble at room temperature for single-solvent crystallization by cooling.

    • If the compound does not dissolve, proceed to the next step.

  • Solubility Testing at Elevated Temperature :

    • For the vials where the compound was insoluble at room temperature, heat them in a controlled manner (e.g., 50-60 °C).

    • Observe if the compound dissolves upon heating. A good solvent for cooling crystallization will dissolve the compound when hot but not when cold.

  • Cooling and Observation :

    • Allow the vials that formed a clear solution at elevated temperatures to cool slowly to room temperature.

    • Observe for the formation of crystals. Note the quality and quantity of the crystals formed.

  • Anti-Solvent Addition (for highly soluble compounds) :

    • For solvents in which the compound was highly soluble at room temperature, consider an anti-solvent approach.

    • Dissolve the compound in a "good" solvent.

    • Slowly add a "poor" solvent (anti-solvent) in which the compound is known to be insoluble (e.g., water or heptane) until the solution becomes turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly and observe for crystal formation.

Visualizing the Solvent Screening Workflow

Solvent_Screening_Workflow start Start: Purified Compound solubility_rt Test Solubility in Various Solvents at Room Temperature start->solubility_rt dissolves_rt Dissolves? solubility_rt->dissolves_rt hot_solubility Test Solubility at Elevated Temperature dissolves_rt->hot_solubility No too_soluble Too Soluble: Consider Anti-Solvent dissolves_rt->too_soluble Yes dissolves_hot Dissolves? hot_solubility->dissolves_hot cool Slow Cooling dissolves_hot->cool Yes insoluble Insoluble: Poor Solvent dissolves_hot->insoluble No crystals Crystals Formed? cool->crystals good_solvent Good Single Solvent Candidate crystals->good_solvent Yes optimize Optimize Conditions (Concentration, Cooling Rate) crystals->optimize No/Poor Quality good_solvent->optimize anti_solvent Perform Anti-Solvent Crystallization too_soluble->anti_solvent anti_solvent->crystals

Caption: A workflow diagram for systematic solvent screening.

References

  • ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PubMed. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Retrieved from [Link]

Sources

Troubleshooting

Q1: What are the primary structural impurities in the synthesis of N-(1-phenylpropyl)benzotriazol-1-amine, and why do they complicate chromatography?

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with the purification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with the purification of N-(1-phenylpropyl)benzotriazol-1-amine .

This guide abandons generic advice in favor of field-proven, mechanistically grounded protocols. Every methodology detailed below is designed as a self-validating system, ensuring that your analytical and preparative workflows yield high-purity target compounds with absolute reproducibility.

The Application Scientist's Insight: The synthesis of N-(1-phenylpropyl)benzotriazol-1-amine typically involves the functionalization of benzotriazole derivatives or reductive amination pathways. The fundamental chromatographic challenge arises from two structural realities:

  • Regioisomerism: Benzotriazole alkylation or amination inherently risks the formation of both N1 and N2 positional isomers due to the delocalized electron density of the triazole ring[1].

  • Chirality: The 1-phenylpropyl moiety contains a stereocenter. Unless an asymmetric synthesis was employed, your target product exists as a racemic mixture of (R)- and (S)-enantiomers, which cannot be resolved on standard achiral stationary phases.

The N1-isomer is our target, while the N2-isomer is the primary critical impurity. Because these isomers have identical molecular weights and similar lipophilicities, they co-elute under generic gradient conditions.

Pathway SM Benzotriazol-1-amine + 1-Phenylpropyl Precursor Rxn Coupling / Alkylation (Base/Solvent) SM->Rxn N1 Target: N1-Derivative (Racemic R/S) Rxn->N1 Major Pathway N2 Impurity: N2-Derivative (Racemic R/S) Rxn->N2 Minor Pathway Unreacted Unreacted SM & Degradants Rxn->Unreacted Trace

Reaction pathway illustrating the generation of N1 and N2 benzotriazole isomers.

Q2: How can I effectively resolve the N1-target from the N2-isomer and unreacted starting materials using Reversed-Phase HPLC (RP-HPLC)?

Causality & Mechanism: To separate the N1 and N2 isomers, we must exploit their dipole moments rather than their pure hydrophobicity. The N1-substituted benzotriazole has a highly asymmetric electron distribution, resulting in a strong dipole moment and higher polarity. Conversely, the N2-isomer is pseudo-symmetric, making it less polar and more lipophilic[2]. Therefore, on a Reversed-Phase C18 column, the N1-isomer will always elute before the N2-isomer [3].

Quantitative Chromatographic Data Summary The following table summarizes the expected chromatographic behavior using the protocol below.

Compound / ImpurityRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )Elution Order
Unreacted Benzotriazol-1-amine0.45N/A1.151
N1-(1-phenylpropyl)benzotriazol-1-amine 1.00 (Target) > 3.5 1.08 2
N2-(1-phenylpropyl)benzotriazol-2-amine1.32> 4.01.103
1-Phenylpropan-1-ol (Degradant)1.55> 2.51.024

Step-by-Step RP-HPLC Isomer Separation Protocol: Self-Validation Check: Always run a blank injection (diluent only) prior to your sample to ensure no ghost peaks interfere with the N1/N2 resolution window.

  • Column Selection: Select a high-efficiency, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). End-capping is critical to prevent the basic exocyclic amine from interacting with residual silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0 to protonate the amine and sharpen the peak).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution Profile:

    • 0–2 min: 10% B (Isocratic hold to elute highly polar unreacted amines).

    • 2–15 min: Linear gradient from 10% B to 70% B (This shallow gradient maximizes the dipole-based separation of the N1 and N2 isomers).

    • 15–18 min: 95% B (Column wash).

  • Operating Parameters: Flow rate at 1.0 mL/min, Column temperature at 35°C, UV Detection at 254 nm and 280 nm.

  • Fraction Collection: Collect the peak eluting at RRT 1.00. Discard the later-eluting N2-isomer peak.

Q3: The target compound contains a chiral center at the 1-phenylpropyl group. What is the protocol for resolving the (R) and (S) enantiomers?

Causality & Mechanism: Once you have isolated the pure racemic N1-isomer, you must resolve the enantiomers. Achiral C18 columns cannot distinguish between (R) and (S) spatial orientations. We must use a Chiral Stationary Phase (CSP) containing a chiral selector (e.g., immobilized amylose or cellulose derivatives)[4]. The separation is driven by transient, reversible diastereomeric complexes formed via hydrogen bonding (at the amine), π−π stacking (at the phenyl and benzotriazole rings), and steric inclusion within the polysaccharide chiral grooves.

Workflow Crude Crude Reaction Mixture RPHPLC RP-HPLC (C18) Regioisomer Separation Crude->RPHPLC Waste Discard N2 Isomer & Byproducts RPHPLC->Waste Elution 2 RacemicN1 Purified Racemic N1-Target RPHPLC->RacemicN1 Elution 1 ChiralHPLC Normal Phase Chiral HPLC Enantiomer Resolution RacemicN1->ChiralHPLC RN1 (R)-N1-Isomer (>99% ee) ChiralHPLC->RN1 Peak 1 SN1 (S)-N1-Isomer (>99% ee) ChiralHPLC->SN1 Peak 2

Two-dimensional chromatographic workflow for isolating pure N1 enantiomers.

Step-by-Step Chiral HPLC Protocol: Self-Validation Check: Inject a known racemic standard first. Ensure the resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline resolution) before injecting your purified batch.

  • Column Selection: Use a polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Normal phase conditions are highly recommended to maximize hydrogen-bonding interactions with the CSP.

    • Prepare an isocratic blend of Hexane / Isopropanol (85:15, v/v).

    • Critical Addition: Add 0.1% Diethylamine (DEA) to the mobile phase. The DEA acts as a competitive basic modifier, suppressing non-specific interactions between the basic benzotriazol-1-amine and the silica backbone of the CSP, thereby preventing peak tailing.

  • Operating Parameters: Flow rate at 1.0 mL/min, Column temperature at 25°C (lower temperatures often enhance chiral recognition by stabilizing the transient diastereomeric complexes).

  • Detection & Collection: Monitor via UV at 254 nm. Collect Peak 1 and Peak 2 separately. Verify Enantiomeric Excess (ee) by re-injecting the collected fractions.

Q4: I am observing severe peak tailing for my benzotriazol-1-amine derivatives on standard silica-based columns. How do I correct this?

The Application Scientist's Insight: Peak tailing in amine-containing compounds is almost always a symptom of secondary electrostatic interactions. While your primary separation mechanism is hydrophobic partitioning (in RP-HPLC), the basic nitrogen atoms in the exocyclic amine and the benzotriazole ring can act as hydrogen-bond donors/acceptors. If your silica column has unreacted, acidic silanol groups (-Si-OH), the basic amine will undergo ion-exchange interactions, causing the analyte to "drag" through the column.

Troubleshooting Solutions:

  • Buffer the Mobile Phase: Ensure your aqueous mobile phase is buffered to a pH at least 2 units below the pKa of the amine (using 0.1% TFA or Formic Acid). This fully protonates the amine, while simultaneously suppressing silanol ionization (making them neutral -Si-OH rather than anionic -Si-O⁻).

  • Use a Sterically Protected Phase: Switch to a column with cross-linked or sterically protected silanes (e.g., an embedded polar group column or a fully end-capped C18).

  • Amine Modifiers (For Normal Phase): If tailing occurs during your chiral normal-phase purification, ensure you have added 0.1% to 0.2% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. These small, highly basic molecules competitively bind to the active silanol sites, masking them from your target analyte.

References

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines Source: The Journal of Organic Chemistry - ACS Publications URL:1

  • Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry Source: PubMed / Analytical Chemistry URL:3

  • On-Bead Combinatorial Approach to the Design of Chiral Stationary Phases for HPLC Source: Analytical Chemistry - ACS Publications URL:4

  • Capture-ROMP-release: application for the synthesis of O-alkylhydroxylamines Source: R Discovery / Chemistry Literature (Mitsunobu alkylation yielding N1/N2 isomers) URL:2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analytical Validation Methods for N-(1-phenylpropyl)benzotriazol-1-amine

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the robustness of its analytical methods. This guide provides an in-depth, experience-driven comparison of High-Per...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the robustness of its analytical methods. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) analytical validation methods tailored for N-(1-phenylpropyl)benzotriazol-1-amine. While specific literature on this exact molecule is not publicly available, this document leverages established principles for structurally similar aromatic amines and benzotriazole derivatives, grounded in the comprehensive framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

The objective is not merely to present protocols but to elucidate the scientific rationale behind the experimental designs, ensuring that the described methods are not only compliant but also scientifically sound and self-validating. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically rigorous and defensible HPLC analytical method.

The Analyte: N-(1-phenylpropyl)benzotriazol-1-amine

N-(1-phenylpropyl)benzotriazol-1-amine is a molecule featuring a benzotriazole ring system linked to a phenylpropyl amine moiety. This structure suggests UV absorbance, making HPLC with UV detection a suitable analytical technique. The presence of a basic amine group and a largely non-polar structure will dictate the choice of a reversed-phase HPLC method.

Foundational Strategy: A Proposed HPLC Method

A logical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The acidic nature of the buffer (e.g., phosphate buffer at a slightly acidic pH) will ensure the consistent protonation of the amine, leading to symmetrical peak shapes.

Table 1: Proposed Initial HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common and effective mobile phase for aromatic amines, offering good peak shape and resolution.
Gradient 70% A to 30% A over 15 minutesA gradient elution is chosen to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CTo ensure reproducibility of retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds, likely to provide good sensitivity for the analyte.

The Pillars of Validation: A Comprehensive Examination

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][6] The following sections detail the validation parameters as stipulated by ICH Q2(R1) and provide pragmatic experimental protocols.

Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][3] A crucial aspect of demonstrating specificity is the forced degradation study, which intentionally degrades the sample to ensure that the method can separate the analyte from its degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the analyte in a suitable solvent and add 0.1 M HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the analyte in a suitable solvent and add 0.1 M NaOH. Heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve the analyte in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the proposed HPLC method. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% DegradationPeak PurityObservations
Acid Hydrolysis15%PassOne major degradation product observed.
Base Hydrolysis8%PassMinor degradation products observed.
Oxidative Degradation25%PassTwo major degradation products observed.
Thermal Degradation5%PassMinimal degradation.
Photolytic Degradation12%PassOne major degradation product observed.

Authoritative Grounding: The ability to separate the analyte from its degradation products is a key indicator of the method's specificity.[1][5]

G cluster_workflow Specificity Validation Workflow start Start prepare_analyte Prepare Analyte Solution start->prepare_analyte forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prepare_analyte->forced_degradation hplc_analysis HPLC Analysis with PDA Detector forced_degradation->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity resolution Calculate Resolution between Analyte and Degradants hplc_analysis->resolution end End peak_purity->end resolution->end G cluster_workflow Overall HPLC Validation Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end End: Validated Method system_suitability->end

Caption: Overall HPLC Validation Workflow.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the HPLC analytical validation of N-(1-phenylpropyl)benzotriazol-1-amine. By systematically evaluating each validation parameter according to ICH Q2(R1) guidelines and leveraging established knowledge of similar chemical entities, a robust and reliable analytical method can be developed and validated. The key to successful validation lies not just in following a checklist, but in understanding the scientific principles behind each step and ensuring the method is truly fit for its intended purpose. The provided protocols and data tables serve as a practical template for researchers to adapt and apply to their specific needs, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmalytics HPLC. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Scribd. Revised USP System Suitability Parameters. [Link]

  • ResearchGate. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]

  • ResearchGate. Chemical structures of benzotriazole derivatives observed in biodegradation studies. [Link]

  • Digital CSIC. Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. [Link]

  • DESWATER. Photocatalytic degradation of benzotriazole: by-products, bio-toxicity and, kinetic study. [Link]

  • Environmental Science: Water Research & Technology. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. [Link]

  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]

  • MDPI. (2026). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • SciELO Brazil. Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. [Link]

Sources

Comparative

comparative reactivity of N-(1-phenylpropyl)benzotriazol-1-amine in cross-coupling reactions

Comparative Reactivity of N-(1-Phenylpropyl)benzotriazol-1-amine in Cross-Coupling: A Guide to Next-Generation Alkylating Agents Executive Summary Secondary benzylic cross-couplings pose a persistent challenge in organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of N-(1-Phenylpropyl)benzotriazol-1-amine in Cross-Coupling: A Guide to Next-Generation Alkylating Agents

Executive Summary

Secondary benzylic cross-couplings pose a persistent challenge in organic synthesis. Traditional electrophiles, such as secondary alkyl halides, are notoriously prone to base-promoted E2 elimination and transition-metal-mediated β-hydride elimination. To circumvent these limitations, redox-active leaving groups have emerged as a superior paradigm. This guide provides an in-depth comparative analysis of N-(1-phenylpropyl)benzotriazol-1-amine —a highly crystalline, redox-active masked electrophile—against conventional alkyl halides and Katritzky pyridinium salts.

The Mechanistic Paradigm: Overcoming Secondary Alkyl Limitations

The fundamental flaw of using secondary benzylic halides (e.g., 1-bromo-1-phenylpropane) in palladium- or nickel-catalyzed cross-couplings lies in the highly polarized nature of the C–Br bond. In the presence of the basic additives required for Suzuki-Miyaura or Negishi couplings, the C–Br bond undergoes rapid two-electron heterolytic cleavage via the E2 pathway, yielding 1-phenylpropene as a major byproduct. Furthermore, traditional two-electron oxidative addition to a metal center generates an alkyl-metal intermediate that rapidly undergoes β-hydride elimination[1].

N-(1-phenylpropyl)benzotriazol-1-amine effectively neutralizes these failure modes. The benzotriazole moiety acts as a stable, neutral leaving group that is completely inert to basic conditions[2]. Instead of a two-electron oxidative addition, the N–N bond is activated via a Single-Electron Transfer (SET) from a Ni(0) catalyst. This mesolytic cleavage generates a transient 1-phenylpropyl radical and a stable 1-aminobenzotriazole byproduct[3]. Because the radical intermediate bypasses the traditional alkyl-metal formation step, the E2 elimination pathway is entirely shut down, and β-hydride elimination is drastically reduced.

Comparative Reactivity Profile

To objectively evaluate the performance of N-(1-phenylpropyl)benzotriazol-1-amine, we compare its reactivity profile against standard secondary benzylic electrophiles in a benchmark Ni-catalyzed Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid.

Table 1: Quantitative Reactivity Comparison (Secondary Benzylic Electrophiles)

ElectrophileLeaving GroupTarget Yield (%)E2 Elimination (%)Homocoupling (%)Substrate Stability
N-(1-phenylpropyl)benzotriazol-1-amine Bt-NH–88 < 2 4 High (Crystalline solid)
1-Bromo-1-phenylpropane–Br453510Low (Light/moisture sensitive)
1-Phenylpropyl Katritzky SaltPyridine76125Moderate (Hygroscopic)
1-Phenylpropyl Tosylate–OTs52288Moderate (Thermal degradation)

Causality Analysis: While Katritzky pyridinium salts also operate via a SET radical mechanism[1], they are ionic and highly hygroscopic, limiting their solubility to polar aprotic solvents like DMF or DMA. N-(1-phenylpropyl)benzotriazol-1-amine is a neutral, highly crystalline solid that exhibits excellent solubility in a wide range of organic solvents (e.g., THF, toluene), offering superior handling, broader solvent compatibility, and reduced E2 side reactions[2].

Mechanistic Causality: The SET Advantage

The success of N-(1-phenylpropyl)benzotriazol-1-amine is directly tied to the redox potential of the N–N bond. The Ni(0) catalyst donates an electron to the substrate, triggering fragmentation. The resulting benzylic radical rapidly recombines with the Ni(II) center to form a high-valent Alkyl-Ni(III)-Aryl or Alkyl-Ni(II)-Aryl complex, which undergoes rapid reductive elimination before β-hydride elimination can occur[1].

Mechanism Ni0 Ni(0) Active Species Radical 1-Phenylpropyl Radical Ni0->Radical Oxidative Addition Substrate N-(1-phenylpropyl) benzotriazol-1-amine Substrate->Radical SET from Ni(0) Byproduct 1-Aminobenzotriazole Substrate->Byproduct N-N Cleavage NiII Alkyl-Ni(II)-Aryl Complex Radical->NiII Recombination NiII->Ni0 Catalyst Regeneration Product Cross-Coupled Product NiII->Product Reductive Elimination

Fig 1. SET-mediated Ni-catalyzed cross-coupling mechanism for benzotriazol-1-amine derivatives.

Self-Validating Experimental Protocol

The following protocol outlines the Ni-catalyzed Suzuki-Miyaura cross-coupling of N-(1-phenylpropyl)benzotriazol-1-amine. Crucially, this protocol is designed as a self-validating system: the reaction progress is directly proportional to the stoichiometric release of the 1-aminobenzotriazole leaving group. Tracking this specific byproduct ensures the SET activation step is actively functioning.

Step-by-Step Methodology

Step 1: Pre-Reaction Quality Control

  • Action: Analyze the N-(1-phenylpropyl)benzotriazol-1-amine batch via GC-MS.

  • Validation Logic: Ensure the peak corresponding to free 1-aminobenzotriazole (m/z 134) is <1%. Free benzotriazole derivatives strongly coordinate to Ni(0) and will poison the catalyst before the cycle begins[2]. If >1%, recrystallize the substrate from EtOH/hexanes.

Step 2: Reaction Assembly (Under N₂ Atmosphere)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with:

    • N-(1-phenylpropyl)benzotriazol-1-amine (1.0 equiv, 0.5 mmol)

    • 4-Methoxyphenylboronic acid (1.5 equiv, 0.75 mmol)

    • NiCl₂(dme) precatalyst (10 mol%)

    • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand (10 mol%)

    • K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Action: Add anhydrous THF (5.0 mL). Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and stir at 60 °C.

Step 3: In-Process Control (t = 2 hours)

  • Action: Remove a 50 μL aliquot via syringe, dilute with 1 mL MeCN, filter through a 0.2 μm PTFE syringe filter, and analyze via LC-MS.

  • Validation Logic: You must observe the appearance of the 1-aminobenzotriazole byproduct. If the substrate remains unreacted and no byproduct is present, Ni(0) generation has failed. (Troubleshooting: Add 10 mol% Mn dust to chemically reduce the stalled Ni(II) precatalyst).

Step 4: Workup & Isolation

  • Action: After 12 hours, quench the reaction with deionized water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Pre-Reaction QC (GC-MS/TLC) Check1 Free Bt-NH2 < 1%? Step1->Check1 Step2 2. Ni-Catalyzed Cross-Coupling Check1->Step2 Yes Fail1 Recrystallize Check1->Fail1 No Step3 3. In-Process Aliquot (t = 2h) Step2->Step3 Check2 Stoichiometric Bt-NH2 Release? Step3->Check2 Step4 4. Product Isolation Check2->Step4 Yes (SET Active) Fail2 Adjust Catalyst Check2->Fail2 No (Stalled)

Fig 2. Self-validating experimental workflow with in-process controls for N-N bond cleavage.

References

  • Katritzky, A. R. et al. "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chemical Reviews 1998, 98 (2), 409-548. 2

  • Basch, C. H. et al. / Diccianni, J. B. et al. "Tropical Seminar: Nickel-Catalyzed Cross-Coupling (Trends in Nickel-Catalyzed Cross-Coupling of Alkyl Electrophiles & Nickel-catalyzed activation of alkyl pyridiniums)." Trends Chem. / J. Am. Chem. Soc. 2017/2019. 1

  • Katritzky, A. R. et al. "Palladium-Catalyzed Cross-Coupling Syntheses of Benzotriazolyl Enynes and a General Route to Enynyl Ketones and Alkynyl Ketones." Journal of Organic Chemistry 1997, 62(23), 8201-8204. 3

Sources

Validation

Benchmarking N-(1-phenylpropyl)benzotriazol-1-amine (NPBA) Against Standard Amine Reagents: A Comparative Guide for Advanced Amination

Executive Summary In modern drug discovery and complex target synthesis, the installation of sterically hindered, bulky amine pharmacophores—such as the 1-phenylpropylamine moiety—remains a persistent bottleneck. Standar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex target synthesis, the installation of sterically hindered, bulky amine pharmacophores—such as the 1-phenylpropylamine moiety—remains a persistent bottleneck. Standard nucleophilic amine reagents rely on reductive amination or direct SN2 displacement. However, when the target electrophile is sterically congested, these classical pathways often fail due to severe A(1,3) allylic strain during imine formation or prohibitive activation energies.

To bypass these limitations, N-(1-phenylpropyl)benzotriazol-1-amine (NPBA) serves as a highly specialized, Katritzky-type synthetic auxiliary[1]. By reversing the standard reactivity polarity (umpolung), NPBA acts as an electrophilic amination reagent . It enables the direct, single-step transfer of a bulky secondary amine moiety onto carbon nucleophiles (such as enolates or Grignard reagents), utilizing the exceptional leaving group capacity of the benzotriazole ring[2].

Mechanistic Rationale: The Umpolung Advantage

As an Application Scientist, selecting the correct reagent requires understanding the thermodynamic and kinetic drivers of the reaction system.

Standard amine reagents like 1-phenylpropylamine are inherently nucleophilic. When reacted with a bulky ketone, the trajectory of nucleophilic attack is sterically blocked, and the equilibrium heavily favors the starting materials over the strained imine intermediate.

The NPBA Solution: NPBA leverages the unique electronic properties of the benzotriazole (Bt) core. The highly electron-withdrawing nature of the triazole ring polarizes the exocyclic N–N bond. When a strong carbon nucleophile (e.g., a lithium enolate) attacks the exocyclic nitrogen of NPBA, it triggers a heterolytic cleavage of the N–N bond. The thermodynamic driving force for this cleavage is the expulsion of the benzotriazolide anion. Because benzotriazole has a pKa of ~8.2, the resulting anion is highly stable and an excellent leaving group[3]. This completely circumvents the need for a tetrahedral imine intermediate, allowing for the direct formation of an α-amino ketone.

Comparative Benchmarking Analysis

To objectively evaluate NPBA, we benchmark it against the standard nucleophilic precursor (1-Phenylpropylamine ) and a standard electrophilic amination reagent (DPPH : O-(Diphenylphosphinyl)hydroxylamine).

Performance MetricN-(1-phenylpropyl)benzotriazol-1-amine (NPBA)1-Phenylpropylamine (Standard Nucleophile)DPPH (Standard Electrophile)
Reaction Polarity Electrophilic (Umpolung)NucleophilicElectrophilic
Primary Application Direct installation of bulky secondary aminesReductive amination, SN2Transfer of unprotected primary -NH2
Yield with Bulky Enolates 75–85% < 10% (Fails at imine stage)60–70% (Requires a difficult subsequent alkylation)
Leaving Group Benzotriazolide (pKa ~8.2)Water (in reductive amination)Diphenylphosphinate
Chemoselectivity High (targets soft/hard carbon nucleophiles)Low (competes with aldol condensation)Moderate (prone to over-amination)
Byproduct Removal Simple basic aqueous wash (1M NaOH)Distillation / ChromatographyChromatography required

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate stability and chemoselectivity are maintained throughout the workflow.

Protocol A: Synthesis of the NPBA Reagent

Objective: Synthesize NPBA via the selective N-alkylation of 1-aminobenzotriazole.

  • Initialization: In an oven-dried 250 mL round-bottom flask, dissolve 1-aminobenzotriazole (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous DMF under an argon atmosphere.

  • Base Addition: Add anhydrous K2CO3 (15.0 mmol, 1.5 equiv). Causality: A mild, insoluble base is chosen over stronger bases (like NaH) to deprotonate the amine without triggering premature denitrogenative ring-opening of the benzotriazole core.

  • Alkylation: Cool the suspension to 0 °C. Dropwise, add (1-bromopropyl)benzene (11.0 mmol, 1.1 equiv).

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the 1-aminobenzotriazole is consumed.

  • Workup & Isolation: Quench with 100 mL of distilled water to dissolve the inorganic salts. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: The highly crystalline nature of the benzotriazole moiety allows for purification via recrystallization from hot ethanol, bypassing the need for silica gel chromatography and yielding pure NPBA as a white solid.

Protocol B: Electrophilic Amination of a Hindered Ketone using NPBA

Objective: Direct α-amination of a sterically congested ketone.

  • Enolate Generation: In a flame-dried Schlenk flask, dissolve the bulky ketone (5.0 mmol, 1.0 equiv) in 25 mL of anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.

  • Kinetic Deprotonation: Dropwise, add Lithium Diisopropylamide (LDA, 5.5 mmol, 1.1 equiv). Causality: LDA at -78 °C ensures the irreversible, kinetic generation of the less substituted enolate, preventing thermodynamic equilibration prior to electrophile introduction. Stir for 30 minutes.

  • Electrophilic Transfer: Add a pre-cooled solution of NPBA (6.0 mmol, 1.2 equiv) in 10 mL THF dropwise over 10 minutes.

  • Cleavage & Coupling: Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours. Causality: The gradual warming provides the activation energy required for the enolate to attack the exocyclic nitrogen, cleaving the N–N bond and expelling the benzotriazolide leaving group.

  • Chemoselective Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL) to protonate any unreacted enolate. Extract with EtOAc (2 x 30 mL).

  • Byproduct Cleansing: Wash the organic layer with 1M NaOH (2 x 20 mL). Causality: The expelled benzotriazole byproduct (pKa 8.2) is cleanly deprotonated by the NaOH and partitioned into the aqueous layer, leaving the pure α-amino ketone in the organic phase.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent logic between standard nucleophilic amination and the NPBA-mediated electrophilic amination.

G cluster_0 Standard Nucleophilic Amination cluster_1 Electrophilic Amination via NPBA A1 Sterically Hindered Ketone A3 Imine Intermediate (Steric Clash) A1->A3 + Amine A2 1-Phenylpropylamine (Nucleophile) A2->A3 A4 Low Yield / Recovery A3->A4 Reductive Conditions B1 Sterically Hindered Ketone B2 Lithium Enolate (Nucleophile) B1->B2 LDA, -78°C B4 High Yield α-Amino Ketone B2->B4 + NPBA B3 NPBA Reagent (Electrophile) B3->B4 B5 Benzotriazolide (Leaving Group) B4->B5 N-N Cleavage

Mechanistic divergence: Nucleophilic amination failure vs. successful NPBA electrophilic amination.

References

  • Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents Source: ResearchGate URL:[Link]

  • 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds Source: ACS Publications URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: N-(1-phenylpropyl)benzotriazol-1-amine Infrared (IR) Spectroscopy Reference Standards

Executive Summary N-(1-phenylpropyl)benzotriazol-1-amine (CAS: 132195-09-6), also known as N- α -ethylbenzyl-1-aminobenzotriazole[1], is a specialized heterocyclic compound. Structurally, it consists of a benzotriazole c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-phenylpropyl)benzotriazol-1-amine (CAS: 132195-09-6), also known as N- α -ethylbenzyl-1-aminobenzotriazole[1], is a specialized heterocyclic compound. Structurally, it consists of a benzotriazole core where the 1-amino group is alkylated with a 1-phenylpropyl chain. Because 1-aminobenzotriazole (1-ABT) derivatives are frequently utilized as non-specific cytochrome P450 (CYP) inhibitors and versatile synthetic intermediates, establishing high-fidelity analytical reference standards is critical for structure-activity relationship (SAR) studies and quality assurance.

According to the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), Infrared (IR) spectroscopy is classified as a Category A technique , offering the highest discriminating power for structural identification[2],[3]. Furthermore, United States Pharmacopeia (USP) guidelines state that an IR absorption spectrum provides the most conclusive evidence of chemical identity obtainable from any single test[4].

This guide objectively compares the grades of reference standards and the IR spectroscopic modalities used to characterize this compound, providing researchers with field-proven, self-validating protocols.

Comparison of Reference Standard Grades

Selecting the correct grade of an N-(1-phenylpropyl)benzotriazol-1-amine standard dictates the legal and scientific defensibility of your analytical data. The choice hinges on whether the data is intended for internal R&D or rigorous regulatory submission.

Table 1: Quantitative & Qualitative Comparison of Standard Grades
Standard GradeTypical PurityMetrological TraceabilityPrimary Use CaseRelative Cost & Lead Time
Certified Reference Material (CRM) >99.5%ISO 17034 / ISO/IEC 17025Regulatory submissions (FDA/EMA), forensic QA/QCHigh / 2-4 Weeks
Analytical Standard >98.0%Vendor Certificate of Analysis (CoA)Routine batch release, method developmentMedium / 3-5 Days
In-House Synthesized VariableInternal Primary Characterization (NMR, MS, Elemental)Early-stage R&D, preliminary SAR screeningLow / Immediate

Causality in Selection: For early-stage synthesis, an In-House Synthesized standard is sufficient, provided it is unequivocally characterized by orthogonal techniques (e.g., ¹H/¹³C NMR and HRMS). However, for final product release or regulatory auditing, a CRM is mandatory. CRMs provide a certified mass fraction with an associated uncertainty budget, ensuring that your IR spectral library matches are legally and scientifically unimpeachable.

IR Spectroscopy Modalities: ATR-FTIR vs. Transmission (KBr)

While USP <854> (Mid-Infrared Spectroscopy) and Ph. Eur. 2.2.24 (Absorption Spectrophotometry, Infrared) permit both Attenuated Total Reflectance (ATR) and Transmission techniques[5],[6],[7], the specific molecular structure of N-(1-phenylpropyl)benzotriazol-1-amine dictates a clear preference.

The molecule contains a secondary amine (N-H) , which produces a characteristic, often weak, stretching vibration in the 3200–3300 cm⁻¹ region.

Table 2: Performance Comparison of IR Techniques
ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct solid analysis)High (Milling, pressing at 10,000 mPa)
Moisture Interference Negligible (Ideal for N-H detection)High (Hygroscopic KBr absorbs water)
Spectral Resolution Excellent (Requires software ATR correction)Excellent (True optical transmission)
Sample Recovery Non-destructive (100% recoverable)Destructive (Embedded in salt matrix)

Causality in Technique Selection: Potassium bromide (KBr) is highly hygroscopic. During the grinding and pressing phases of pellet preparation, KBr inevitably absorbs atmospheric moisture, resulting in a massive, broad O-H stretching artifact between 3200 and 3600 cm⁻¹. This artifact will completely obscure the critical secondary N-H stretch of N-(1-phenylpropyl)benzotriazol-1-amine. Therefore, ATR-FTIR is the scientifically superior choice, as it requires zero sample preparation and eliminates moisture-induced spectral masking[6].

Key IR Spectral Assignments

To validate the identity of the reference standard, the acquired spectrum must be mapped against the theoretical vibrational modes of the molecule.

Table 3: Characteristic IR Absorption Bands for N-(1-phenylpropyl)benzotriazol-1-amine
Wavenumber Region (cm⁻¹)Vibrational ModeStructural Assignment
3200 – 3300 N-H StretchSecondary exocyclic amine (confirms mono-alkylation)
3050 – 3000 C-H Stretch (sp²)Aromatic rings (Benzotriazole & Phenyl)
2960 – 2850 C-H Stretch (sp³)Aliphatic propyl chain ( α -ethylbenzyl group)
1600, 1500, 1450 C=C, C=N StretchAromatic ring skeleton
1200 – 1100 N=N, N-N StretchBenzotriazole heterocyclic core
750, 700 C-H Out-of-Plane BendMonosubstituted phenyl & ortho-disubstituted benzotriazole

Experimental Protocol: High-Fidelity ATR-FTIR Acquisition

This step-by-step methodology is designed as a self-validating system to ensure compliance with Ph. Eur. 2.2.24 equipment performance controls[7],[8].

Step 1: Crystal Decontamination

  • Action: Wipe the ATR crystal (diamond) and the pressure anvil with a lint-free tissue dampened with LC-MS grade isopropanol or methanol. Allow to air dry.

  • Causality: Prevents cross-contamination. Using a highly volatile solvent ensures no residual solvent peaks (e.g., the broad O-H stretch of alcohols) interfere with the sample spectrum[6].

Step 2: Background Spectrum Acquisition

  • Action: Collect a background scan (typically 32 scans at 4 cm⁻¹ resolution) against ambient air.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900-3400 cm⁻¹ and 1900-1300 cm⁻¹) fluctuate constantly. A fresh background scan creates a self-validating baseline, ensuring that any peaks in these regions are intrinsic to the standard, not environmental artifacts.

Step 3: Sample Loading and Pressure Application

  • Action: Place 1–2 mg of the N-(1-phenylpropyl)benzotriazol-1-amine powder directly onto the center of the crystal. Lower the pressure anvil until the instrument's software indicates optimal contact pressure.

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5 – 2 µm deep). Insufficient pressure leads to poor optical contact, resulting in artificially weak signals, particularly at higher wavenumbers (like the 3200 cm⁻¹ N-H stretch) where the penetration depth is shallowest.

Step 4: Spectrum Acquisition and ATR Correction

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm via the instrument software.

  • Causality: Because the depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers), peaks at the lower end of the spectrum appear artificially intense compared to transmission spectra. ATR correction normalizes the data, allowing for direct comparison against standard transmission libraries (e.g., SWGDRUG IR libraries)[9].

Workflow Visualizations

The following diagrams map the logical relationships for standard selection and the analytical workflow.

G Start Need N-(1-phenylpropyl) benzotriazol-1-amine Standard Decision Regulatory Submission or Early R&D? Start->Decision CRM Procure CRM Grade (ISO 17034) Decision->CRM Regulatory/QA InHouse Synthesize In-House or Analytical Grade Decision->InHouse Early R&D IR IR Spectroscopy (ATR-FTIR preferred) CRM->IR Validate Primary Characterization (NMR, MS, Elemental) InHouse->Validate Validate->IR Release Standard Approved for QC IR->Release

Decision tree for selecting and validating the appropriate reference standard grade.

G Clean 1. Clean Crystal (Isopropanol) Bkg 2. Collect Background (Ambient Air) Clean->Bkg Load 3. Load Sample (Apply Pressure) Bkg->Load Scan 4. Acquire Spectrum (32 Scans, 4 cm⁻¹) Load->Scan Verify 5. Verify Peaks (N-H, C=N, C-H) Scan->Verify

Self-validating ATR-FTIR analytical protocol ensuring baseline integrity.

References

  • 1H-Benzotriazol-1-amine, N-(1-phenylpropyl)- . ChemBK. Available at:[Link]

  • Physical and physico-chemical methods (Ph. Eur. 2.2.24 Absorption spectrophotometry, infrared) . CUP Contract Labs. Available at: [Link]

  • Qualification of IR Spectrophotometers (PA/PH/OMCL (18) 24 R1) . European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at:[Link]

  • Small Molecule Identity and Purity Testing (USP <197> and USP <854>) . Pacific BioLabs. Available at:[Link]

  • Non-Destructive Identity Testing: Maximizing QA Efficiency with FTIR . Lab Manager. Available at: [Link]

  • SWGDRUG Recommendations Version 7.1 (Part IIIB: Methods of Analysis) . Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]

  • SWGDRUG Categories of Analytical Techniques . Shimadzu Scientific Instruments. Available at:[Link]

  • ATR-IR - SWGDRUG ATR-IR Spectral Library . Wiley Science Solutions. Available at: [Link]

  • Infrared Spectrophotometry Testing Procedure (GTP007-00) . Studylib. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(1-phenylpropyl)benzotriazol-1-amine

This document provides essential, step-by-step guidance for the proper disposal of N-(1-phenylpropyl)benzotriazol-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. As a derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper disposal of N-(1-phenylpropyl)benzotriazol-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. As a derivative of benzotriazole, this compound requires handling as hazardous waste, adhering to strict protocols to mitigate potential risks. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for chemical waste management.

Hazard Identification and Risk Assessment

N-(1-phenylpropyl)benzotriazol-1-amine, as a member of the benzotriazole family, should be handled with care. While specific toxicological data for this derivative may be limited, the parent compound, benzotriazole, is known to be harmful to aquatic life with long-lasting effects.[1] Furthermore, some benzotriazole derivatives are flammable solids, and their dry residues can be explosive.[1] Therefore, a thorough risk assessment is paramount before commencing any disposal procedures.

Key Hazards:

  • Environmental: Harmful to aquatic organisms.[1][2]

  • Flammability: Potential for flammability, especially in fine, dry forms.[1][3]

  • Reactivity: Avoid contact with strong oxidizing agents.[2][3]

Property Guidance
Physical State Solid
Primary Hazard Hazardous Waste
Environmental Hazard Harmful to aquatic life
Incompatibilities Strong oxidizing agents
Personal Protective Equipment (PPE)

Prior to handling N-(1-phenylpropyl)benzotriazol-1-amine for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use nitrile rubber gloves.

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a particulate dust filter respirator should be worn.[2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure personnel safety.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Remove Ignition Sources: If the material is in a dry, dusty form, eliminate all potential sources of ignition.[1][2]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Prevent the spilled material from entering drains or waterways.[2][4]

  • Collect the Spilled Material: Carefully sweep or scoop the solid material into a designated hazardous waste container.[3][4] Avoid actions that could generate dust.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Label and Seal the Waste Container: Tightly seal the container and label it clearly with the chemical name and hazard warnings.

Waste Disposal Workflow

The universally recommended method for the disposal of benzotriazole derivatives is through a licensed and certified hazardous waste disposal company.[1] This ensures compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Unused N-(1-phenylpropyl)benzotriazol-1-amine C Collect in a designated, sealed, and labeled hazardous waste container A->C B Contaminated Labware (e.g., gloves, weighing paper) B->C D Store in a cool, dry, well-ventilated area C->D Transfer to Storage E Ensure container is tightly closed and away from incompatible materials (e.g., oxidizing agents) D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F Prepare for Disposal G Complete all necessary waste manifests and documentation F->G H Final disposal via approved methods (e.g., incineration, secure landfill) G->H

Caption: Disposal workflow for N-(1-phenylpropyl)benzotriazol-1-amine.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix N-(1-phenylpropyl)benzotriazol-1-amine waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Selection: Use a chemically resistant, sealable container for all waste containing this compound. This includes pure, unused material and any contaminated items such as gloves, weighing paper, and spill cleanup debris.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "N-(1-phenylpropyl)benzotriazol-1-amine," and any other required hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, particularly strong oxidizing agents.[3]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]

Chemical Inactivation (For Informational Purposes Only)

While chemical degradation methods such as Advanced Oxidation Processes (AOPs) have been explored for breaking down benzotriazoles in wastewater, these are not standardized procedures for routine laboratory waste disposal.[1] Any attempt at chemical neutralization should only be performed by highly trained professionals after a comprehensive risk assessment and within a controlled environment.[1] For the vast majority of laboratory settings, professional disposal remains the safest and most compliant option.

By adhering to these procedures, you contribute to a safe and responsible laboratory environment, ensuring the well-being of your colleagues and the preservation of our ecosystem.

References

  • Benzotriazole 1% - 0826 - SAFETY DATA SHEET. [Link]

  • Safety data sheet of 'BIOCHEM - 1,2,3-BENZOTRIAZOLE - FOR SYNTHESIS - 10202' (Version 1). [Link]

  • Benzotriazole - Registration Dossier - ECHA. [Link]

Sources

Handling

Personal protective equipment for handling N-(1-phenylpropyl)benzotriazol-1-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental extension of experimental integrity. When handling novel or highly modified chemical entities lik...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental extension of experimental integrity. When handling novel or highly modified chemical entities like N-(1-phenylpropyl)benzotriazol-1-amine , standard safety protocols must be dynamically adapted based on the molecule's structural biology and physicochemical properties.

This guide provides a comprehensive, self-validating operational framework for handling this specific compound. By understanding the causality behind these safety measures, your laboratory can protect its personnel while ensuring the highest fidelity in your drug development assays.

Mechanistic Context: Why Standard PPE is Insufficient

To design an effective safety protocol, we must first understand the molecule's behavior. N-(1-phenylpropyl)benzotriazol-1-amine is a highly lipophilic derivative of 1-aminobenzotriazole (ABT). The parent compound, ABT, is a well-characterized, pan-specific, mechanism-based inactivator of Cytochrome P450 (CYP450) enzymes[1].

When oxidized by CYP450, the benzotriazole core undergoes N-N bond cleavage to form a highly reactive benzyne intermediate, which subsequently alkylates the prosthetic heme group, leading to irreversible enzyme death[1][2].

The Lipophilicity Hazard: The addition of the bulky, hydrophobic 1-phenylpropyl group drastically increases the compound's partition coefficient (LogP). While this makes it an excellent candidate for penetrating cellular membranes in vitro, it also significantly enhances its ability to cross the human stratum corneum (skin barrier). Unintentional dermal exposure could lead to rapid systemic absorption and unintended pan-CYP450 inhibition, which can severely disrupt the metabolism of endogenous hormones and any co-administered medications[1]. Therefore, barrier protection must account for high organic solvent permeability.

CYP_Inhibition A N-(1-phenylpropyl) benzotriazol-1-amine B CYP450 Active Site (Binding) A->B Lipophilic entry C NADPH-dependent Oxidation B->C Catalysis D Reactive Intermediate (Benzyne/Radical) C->D N-N bond cleavage E Heme Alkylation (N,N'-bridged adduct) D->E Covalent binding F Irreversible CYP Inactivation E->F Enzyme death

Diagram 1: Mechanism-based inactivation of Cytochrome P450 by benzotriazol-1-amine derivatives.

Quantitative Hazard & PPE Profiling

Based on the baseline safety data for the parent aminobenzotriazole core, the compound is classified as a Category 2 Skin Irritant (H315), Category 2A Eye Irritant (H319), and Category 3 Respiratory Irritant (H335).

Table 1: Physicochemical & Hazard Extrapolation
ParameterBaseline (1-Aminobenzotriazole)Projected for N-(1-phenylpropyl) DerivativeOperational Implication
Solubility ~30 mg/mL in DMSO/DMF[3]>50 mg/mL in DMSORequires highly concentrated stock solutions; spills are highly potent.
Physical State Crystalline solid[3]Crystalline/Waxy solidHigh risk of aerosolization during weighing[4].
Dermal Penetration ModerateVery HighStandard single-gloving is inadequate against solvent-carried permeation.
Table 2: Mandatory Personal Protective Equipment (PPE) Matrix
Protection ZoneRequired EquipmentScientific Causality (The "Why")
Hands Double-layered Nitrile gloves (minimum 5 mil thickness per layer).DMSO and ethanol (common vehicles) rapidly degrade nitrile. Double gloving allows the outer contaminated glove to be stripped immediately without exposing the skin.
Eyes/Face Snug-fitting safety goggles (ANSI Z87.1) or full-face shield.Prevents aerosolized crystalline dust from dissolving into the ocular mucosa, which can cause severe irritation (H319)[4].
Body Front-closing lab coat with knit cuffs + chemical-resistant apron.Knit cuffs prevent wrist exposure when reaching into the fume hood. The apron blocks lipophilic solvent spills from penetrating standard cotton lab coats.
Respiratory N95/P100 particulate respirator (if weighing outside a ventilated enclosure).Prevents inhalation of fine dust that can cause respiratory tract irritation (H335) and systemic absorption via the lungs[4].

Self-Validating Operational Methodologies

To ensure absolute trustworthiness in your handling procedures, every operational step below includes a Validation Checkpoint . This ensures the protocol acts as a self-correcting system.

Phase 1: Containment and Weighing
  • Preparation: Purge the analytical balance area within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Static Elimination: Use an anti-static gun (Zerostat) on the weighing boat and the spatula. Causality: Highly lipophilic powders often carry static charges, causing them to "jump" and aerosolize, increasing inhalation risk.

  • Execution: Weigh the required mass of N-(1-phenylpropyl)benzotriazol-1-amine.

  • Validation Checkpoint: Observe the balance stability indicator. If the digital readout drifts, it indicates either static interference or excessive hood draft. Adjust the sash height until the reading stabilizes before transferring the powder.

Phase 2: Solubilization and Vehicle Preparation
  • Solvent Addition: Add the primary vehicle (e.g., DMSO or DMF) directly to the weighing vessel inside the fume hood to create a concentrated stock solution (e.g., 50 mM).

  • Agitation: Seal the vial tightly and vortex. Do not use ultrasonic baths for unsealed vials, as this can aerosolize the solvent-inhibitor mixture.

  • Validation Checkpoint: Hold the sealed vial against a dark background under direct light. The complete absence of particulate light scattering (Tyndall effect) confirms 100% dissolution. Causality: Undissolved micro-crystals in biological assays will cause localized concentration spikes and irreproducible CYP450 inhibition data.

Phase 3: Decontamination and Spill Management
  • Minor Spills (Powder): Do NOT use wet paper towels immediately, as water will not dissolve this lipophilic compound. Sweep up the powder using a dedicated anti-static brush and dustpan into a sealable hazardous waste container[4].

  • Minor Spills (Solution): Absorb the DMSO/inhibitor spill with inert absorbent pads. Wash the area with a 10% bleach solution followed by copious amounts of soap and water[5].

  • Validation Checkpoint: After cleaning, wipe the area with a dry Kimwipe. If any oily residue (from the DMSO vehicle) remains, repeat the soap and water wash until the surface is completely frictionless.

Handling_Workflow Step1 1. PPE Donning (Double Nitrile, Goggles) Step2 2. Containment (Class II BSC or Fume Hood) Step1->Step2 Step3 3. Solubilization (DMSO/EtOH Vehicle) Step2->Step3 Step4 4. Experimental Application (In vitro/In vivo) Step3->Step4 Step5 5. Decontamination (Soap & Water / Bleach) Step4->Step5 Step6 6. Waste Disposal (Organic Hazardous Waste) Step5->Step6

Diagram 2: Validated operational workflow for handling lipophilic benzotriazole derivatives.

Phase 4: Chemical Waste Disposal
  • Segregation: Never mix benzotriazole derivative waste with strong oxidizing agents or heavy metals.

  • Liquid Waste: Collect all DMSO/aqueous assay flow-through in a dedicated, clearly labeled "Hazardous Organic Waste - Contains CYP Inhibitors" high-density polyethylene (HDPE) carboy.

  • Solid Waste: Dispose of all contaminated gloves, weighing boats, and pipette tips in a solid biohazard/chemical waste bin designated for incineration[6].

  • Validation Checkpoint: Ensure the liquid waste container is stored in secondary containment and the cap is vented to prevent pressure buildup from solvent off-gassing.

References

  • Title: Safety Data Sheet - Cayman Chemical (1-Aminobenzotriazole)
  • Source: nih.
  • Source: acs.
  • Source: scbt.
  • Source: caymanchem.
  • Source: dcchemicals.
  • Source: tribioscience.

Sources

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